Technical Documentation Center

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate
  • CAS: 1883289-98-2

Core Science & Biosynthesis

Foundational

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: Synthesis, Properties, and Applications in Advanced Drug Discovery

Executive Summary Halogenated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) represents a highly versatile, bif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Halogenated pyrazoles are privileged scaffolds in both medicinal chemistry and agrochemical development. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) represents a highly versatile, bifunctional building block. Featuring a reactive bromine handle for transition-metal-catalyzed cross-coupling and an ester moiety for downstream amidation or hydrolysis, this compound is a critical intermediate in the synthesis of complex bioactive molecules, including anthranilic diamide insecticides and novel pharmaceutical agents.

This whitepaper provides an in-depth technical guide on the physicochemical properties, regioselective synthesis via aza-Michael addition, and practical applications of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Chemical Identity and Physicochemical Profiling

The molecular architecture of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate consists of a 3-bromo-1H-pyrazole core that is N -alkylated with an ethyl butanoate chain at the β -position. The presence of the bromine atom at the 3-position significantly alters the electronic distribution of the pyrazole ring, lowering its pKa and influencing its interaction with biological targets [1].

Table 1: Quantitative Physicochemical Properties
PropertyValueStructural Significance
CAS Number 1883289-98-2Unique chemical identifier [1].
Molecular Formula C9H13BrN2O2Indicates a halogenated nitrogen heterocycle.
Molecular Weight 261.12 g/mol Low molecular weight, ideal for fragment-based drug design (FBDD).
XLogP3-AA ~2.60Optimal lipophilicity for membrane permeability.
Topological Polar Surface Area (TPSA) 44.1 ŲExcellent oral bioavailability potential (well below the 140 Ų limit).
Hydrogen Bond Acceptors 3Facilitates binding with target kinase/receptor pockets.
Rotatable Bonds 5Provides conformational flexibility for induced-fit binding.

Mechanistic Synthesis: The Aza-Michael Addition

The most efficient, atom-economical route to synthesize Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is the aza-Michael addition of 3-bromo-1H-pyrazole to ethyl crotonate (an α,β -unsaturated ester) [4].

Causality and Regioselectivity

A critical challenge in pyrazole alkylation is regioselectivity (N1 vs. N2 alkylation). The bulky bromine atom at the C3 position creates significant steric hindrance. Under thermodynamic control (typically using a mild base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Cesium Carbonate), the nucleophilic attack is directed predominantly to the less hindered N1 position . This yields the 3-bromo-1-alkylpyrazole isomer rather than the 5-bromo isomer. Furthermore, the aza-Michael addition is highly favored due to its 100% atom economy, generating no stoichiometric byproducts [4].

SynthesisWorkflow SM1 3-Bromo-1H-pyrazole (Nucleophile) Cat Base Catalyst (e.g., DBU, Cs2CO3) SM1->Cat Mixed in Solvent (MeCN or DMF) SM2 Ethyl Crotonate (Michael Acceptor) SM2->Cat Mixed in Solvent (MeCN or DMF) Int Enolate Intermediate (Transition State) Cat->Int Deprotonation & Nucleophilic Attack Prod Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Target Compound) Int->Prod Protonation (Atom Economy)

Fig 1. Aza-Michael addition workflow for synthesizing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Experimental Protocol: Self-Validating Workflow

To ensure high scientific integrity and reproducibility, the following protocol incorporates self-validating analytical checkpoints.

Step-by-Step Methodology
  • Reagent Preparation: In an oven-dried, argon-purged 100 mL round-bottom flask, dissolve 3-bromo-1H-pyrazole (10.0 mmol, 1.47 g) in anhydrous Acetonitrile (MeCN, 20 mL).

  • Catalyst Addition: Add DBU (1.0 mmol, 0.15 g, 10 mol%) to the solution. Causality: DBU is a non-nucleophilic base that efficiently deprotonates the pyrazole without engaging in competing side reactions with the ester.

  • Michael Acceptor Introduction: Dropwise add ethyl crotonate (12.0 mmol, 1.37 g) over 10 minutes at 0 °C to control the exothermic nature of the initial complexation.

  • Reaction Heating & Monitoring: Heat the mixture to 60 °C. Self-Validation Checkpoint: Monitor via LC-MS every 2 hours. The reaction is complete when the peak corresponding to 3-bromo-1H-pyrazole ( m/z 147/149) is consumed, and the product mass ( m/z 261/263) dominates.

  • Quenching and Workup: Cool to room temperature, quench with saturated aqueous NH4​Cl (20 mL), and extract with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure product.

Table 2: Analytical Characterization Signatures
Analytical MethodExpected Signature / ObservationValidation Purpose
LC-MS (ESI+) [M+H]+ at m/z 261.0 and 263.0 (1:1 ratio)Confirms molecular weight and the presence of one Bromine isotope ( 79Br / 81Br ) [3].
1 H NMR (400 MHz) Doublet at ~1.5 ppm (3H, CH3​ of butanoate chain)Confirms the methyl group adjacent to the chiral center.
1 H NMR (400 MHz) Multiplet at ~4.7 ppm (1H, CH linked to N1)Confirms successful N-alkylation at the β -position.
IR Spectroscopy Strong band at ~1735 cm −1 Confirms the presence of the intact ester carbonyl ( C=O ).

Applications in Drug Discovery & Agrochemicals

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is not an end-product but a strategic intermediate. Its dual functionality allows for divergent synthesis pathways:

  • Cross-Coupling for SAR Expansion: The C3-bromine atom is a prime candidate for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira cross-coupling reactions. This allows medicinal chemists to rapidly install aryl, amine, or alkyne groups, exploring the Structure-Activity Relationship (SAR) space for novel kinase inhibitors or anti-inflammatory agents [3].

  • Agrochemical Development: Pyrazole derivatives are fundamental to the activity of commercial insecticides. By hydrolyzing the ethyl ester to a carboxylic acid, this compound can be coupled with various anilines to form anthranilic diamides. These molecules (akin to Rynaxypyr) function by selectively binding to insect Ryanodine Receptors (RyR), causing uncontrolled calcium release and subsequent paralysis [2].

BiologicalPathway Comp Pyrazole Derivative (e.g., Anthranilic Diamide) RyR Ryanodine Receptor (RyR) Activation Comp->RyR Binding Ca Uncontrolled Ca2+ Release from SR RyR->Ca Channel Opening Muscle Muscle Contraction & Paralysis Ca->Muscle Calcium Overload Death Pest Mortality (High Selectivity) Muscle->Death System Failure

Fig 2. Mechanism of action for pyrazole-derived agrochemicals targeting Ryanodine Receptors (RyR).

Conclusion

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a high-value, bifunctional intermediate that bridges the gap between simple heterocyclic building blocks and complex, highly targeted therapeutics and agrochemicals. By leveraging highly atom-economical aza-Michael addition protocols, researchers can synthesize this compound with excellent regioselectivity and yield, subsequently utilizing its ester and halogen handles to drive innovative drug discovery programs.

References

  • ACS Publications. "Some Items of Interest to Process R&D Chemists and Engineers: Aza-Michael Addition Methodologies". Organic Process Research & Development. Available at: [Link]

Exploratory

1H and 13C NMR spectrum of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Abstract This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Abstract

This technical guide provides a comprehensive analysis and prediction of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. In the absence of publicly available experimental data for this specific molecule, this document leverages established NMR principles and spectral data from analogous structural fragments—namely 3-bromopyrazole and ethyl butanoate derivatives—to construct a detailed, predictive spectral interpretation. This guide is intended for researchers, chemists, and drug development professionals who require a thorough understanding of the structural characterization of N-substituted pyrazole compounds. It includes predicted chemical shifts (δ), coupling constants (J), and signal multiplicities, supported by detailed justifications based on molecular structure and electronic effects. Furthermore, this document outlines a robust, step-by-step protocol for experimental data acquisition and suggests advanced 2D NMR experiments (COSY, HSQC, HMBC) for unambiguous structural verification.

Introduction: The Structural Elucidation Challenge

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a heterocyclic compound featuring a chiral center and an N-substituted pyrazole ring. The pyrazole motif is a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals due to its diverse biological activities.[1] Accurate structural confirmation is the bedrock of chemical synthesis and drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the unambiguous determination of molecular structure in solution.[2]

This guide addresses the specific challenge of interpreting the NMR spectra of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. By dissecting the molecule into its constituent parts—the 3-bromopyrazole heterocycle and the ethyl 3-butanoate side chain—we can predict the spectral output with high confidence. This approach not only provides a reliable reference for chemists who may synthesize this compound but also serves as an educational framework for interpreting complex spectra of related molecules.

Molecular Structure and Numbering Scheme

To facilitate a clear and logical assignment of NMR signals, the following numbering scheme will be used throughout this guide. The molecular structure and numbering are depicted in the diagram below.

Caption: Molecular structure and numbering scheme.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is predicted to display seven distinct signals. The analysis is based on typical chemical shifts observed for N-substituted pyrazoles and alkyl esters, recorded in a standard deuterated solvent like CDCl₃.[3][4][5]

Pyrazole Ring Protons (H4, H5)

The pyrazole ring protons are expected in the aromatic region, typically between δ 6.0 and 8.0 ppm.

  • H5 (δ ≈ 7.5-7.6 ppm, doublet, J ≈ 2.4 Hz): The H5 proton is adjacent to two nitrogen atoms (N1 and the N2 lone pair), which results in significant deshielding. It is expected to appear as a doublet due to coupling with H4. In the parent 3-bromo-1H-pyrazole, this proton appears around δ 7.57 ppm.[1]

  • H4 (δ ≈ 6.3-6.4 ppm, doublet, J ≈ 2.4 Hz): The H4 proton is coupled to H5 and is generally found at a higher field (more shielded) compared to H5. The corresponding proton in 3-bromo-1H-pyrazole is observed at δ 6.37 ppm.[1] The typical coupling constant between H4 and H5 in pyrazoles is in the range of 1.9-2.5 Hz.[3]

Butanoate Chain Protons (H7, H8, H9, H10, H11)

The aliphatic side chain protons will appear at a higher field.

  • H7 (δ ≈ 4.8-5.0 ppm, multiplet): This methine proton is directly attached to the chiral center (C7) and is bonded to the electron-withdrawing pyrazole nitrogen (N1). This causes a significant downfield shift. It will be split by the adjacent H8 protons (two) and H9 protons (three), resulting in a complex multiplet.

  • H8 (δ ≈ 2.8-3.0 ppm, doublet of doublets): These diastereotopic methylene protons are adjacent to both the chiral center (C7) and the carbonyl group (C9). The carbonyl group's anisotropy will cause a downfield shift. They will be split by the H7 proton, appearing as a doublet of doublets or a more complex multiplet depending on the coupling constants.

  • H10 (δ ≈ 4.1-4.2 ppm, quartet, J ≈ 7.1 Hz): This methylene group is part of the ethyl ester. It is deshielded by the adjacent oxygen atom. The signal is split into a quartet by the three neighboring H11 protons. This is a characteristic signal for an ethyl ester.[6][7]

  • H9 (δ ≈ 1.4-1.5 ppm, doublet, J ≈ 7.0 Hz): This methyl group is attached to the chiral center (C7). It will be split into a doublet by the single H7 proton.

  • H11 (δ ≈ 1.2-1.3 ppm, triplet, J ≈ 7.1 Hz): This is the terminal methyl group of the ethyl ester. It is split into a triplet by the two neighboring H10 protons, another hallmark of an ethyl ester moiety.[6][7]

Summary of Predicted ¹H NMR Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H57.5 - 7.6Doublet (d)JH5-H4 ≈ 2.4Adjacent to two N atoms; deshielded.[1]
H46.3 - 6.4Doublet (d)JH4-H5 ≈ 2.4Shielded relative to H5.[1]
H74.8 - 5.0Multiplet (m)-Methine proton adjacent to N1.
H8 (2H)2.8 - 3.0Doublet of Doublets (dd)-Methylene protons α to carbonyl and β to N1.
H10 (2H)4.1 - 4.2Quartet (q)JH10-H11 ≈ 7.1Methylene of ethyl ester.[6]
H9 (3H)1.4 - 1.5Doublet (d)JH9-H7 ≈ 7.0Methyl on chiral center.
H11 (3H)1.2 - 1.3Triplet (t)JH11-H10 ≈ 7.1Terminal methyl of ethyl ester.[6]

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. Predictions are based on data from substituted pyrazoles and ethyl butanoate.[8][9][10]

Pyrazole Ring Carbons (C3, C4, C5)
  • C3 (δ ≈ 128-130 ppm): This is a quaternary carbon bonded to bromine. The direct attachment of the halogen atom typically results in a chemical shift within this range. In N-substituted pyrazoles, C3 is generally shielded relative to C5.[11]

  • C5 (δ ≈ 140-142 ppm): This carbon is adjacent to two nitrogen atoms and is generally the most downfield carbon of the pyrazole ring in N1-substituted systems.[12]

  • C4 (δ ≈ 108-110 ppm): This carbon atom is typically the most shielded of the pyrazole ring carbons.

Butanoate Chain Carbons (C7, C8, C9, C10, C11)
  • C9 (Carbonyl) (δ ≈ 170-172 ppm): The ester carbonyl carbon is characteristically found in this highly deshielded region.[6]

  • C10 (δ ≈ 60-62 ppm): The methylene carbon of the ethyl ester, bonded to oxygen.[6][9]

  • C7 (δ ≈ 55-58 ppm): The methine carbon attached to the pyrazole N1 atom.

  • C8 (δ ≈ 40-42 ppm): The methylene carbon alpha to the carbonyl group.

  • C9 (δ ≈ 19-21 ppm): The methyl carbon attached to the chiral center.

  • C11 (δ ≈ 14-15 ppm): The terminal methyl carbon of the ethyl ester group.[6][9]

Summary of Predicted ¹³C NMR Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale
C9 (C=O)170 - 172Ester carbonyl.[6]
C5140 - 142Deshielded pyrazole carbon adjacent to two N atoms.[12]
C3128 - 130Quaternary pyrazole carbon attached to Bromine.
C4108 - 110Shielded pyrazole carbon.
C10 (-O-C H₂)60 - 62Methylene carbon of ethyl ester.[9]
C7 (-N-C H)55 - 58Methine carbon attached to N1.
C8 (-C H₂-C=O)40 - 42Methylene carbon α to carbonyl.
C9 (-CH(C H₃))19 - 21Methyl carbon on chiral center.
C11 (-CH₂-C H₃)14 - 15Terminal methyl carbon of ethyl ester.[6]

Structural Verification via 2D NMR Spectroscopy

While 1D NMR provides essential information, unambiguous assignment requires 2D NMR experiments. These experiments validate the proposed structure by revealing through-bond and through-space correlations.

2D NMR Workflow for Structural Verification cluster_prep Sample Preparation cluster_1D 1D Experiments cluster_2D 2D Correlation Experiments cluster_analysis Data Analysis & Confirmation Prep Dissolve 5-10 mg of sample in 0.6 mL CDCl₃ H1_NMR Acquire ¹H NMR (Proton Spectrum) Prep->H1_NMR Step 1 C13_NMR Acquire ¹³C NMR (Carbon Spectrum) Prep->C13_NMR Step 2 COSY COSY (¹H-¹H Correlation) H1_NMR->COSY Identifies coupled proton networks HSQC HSQC (¹H-¹³C One-Bond Correlation) H1_NMR->HSQC C13_NMR->HSQC Assigns protonated carbons Assign Assign signals based on 1D and 2D data COSY->Assign HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC Identifies molecular fragments & quaternary C HMBC->Assign Confirm Confirm Structure & Stereochemistry (NOESY) Assign->Confirm Final Verification

Sources

Foundational

High-Resolution Mass Spectrometry and Molecular Characterization of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: A Technical Whitepaper

Executive Summary Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Chemical Formula: C₉H₁₃BrN₂O₂) is a halogenated heterocyclic compound. Pyrazole derivatives are highly privileged scaffolds in drug development due to their b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Chemical Formula: C₉H₁₃BrN₂O₂) is a halogenated heterocyclic compound. Pyrazole derivatives are highly privileged scaffolds in drug development due to their bioisosteric relationship to various aromatic rings and their capacity for targeted hydrogen bonding. The presence of the bromine atom at the 3-position of the pyrazole ring not only provides a synthetic vector for downstream functionalization (e.g., via Suzuki-Miyaura cross-coupling) but also imparts a highly distinct isotopic signature.

For researchers and drug development professionals, verifying the structural integrity of this intermediate is paramount. This whitepaper establishes the theoretical framework for calculating the exact mass of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate and details a self-validating High-Resolution Mass Spectrometry (HRMS) protocol to confirm its identity with sub-5 parts per million (ppm) accuracy.

Structural and Isotopic Fundamentals

Monoisotopic Exact Mass vs. Average Molecular Weight

In precision analytics, distinguishing between average molecular weight and monoisotopic exact mass is critical.

  • Average Molecular Weight (261.12 g/mol ): Calculated using the standard atomic weights of the elements, which reflect the weighted average of all naturally occurring isotopes. This value is used for macroscopic laboratory tasks, such as calculating molarity or stoichiometric equivalents.

  • Monoisotopic Exact Mass (260.016039 Da): 1[1]. A common misconception is that monoisotopic mass relies on the lightest isotope; however, it strictly relies on the most abundant[1].

Table 1 summarizes the elemental contributions required to calculate the exact monoisotopic mass of the target compound.

Table 1: Elemental Composition and Monoisotopic Mass Calculation for C₉H₁₃BrN₂O₂

ElementTarget IsotopeAtom CountExact Mass of Isotope (Da)Total Mass Contribution (Da)
Carbon¹²C912.000000108.000000
Hydrogen¹H131.00782513.101725
Bromine⁷⁹Br178.91833678.918336
Nitrogen¹⁴N214.00307428.006148
Oxygen¹⁶O215.99491531.989830
Total 260.016039 Da
The Bromine Isotopic Signature

Bromine is a classic exception to standard isotopic distributions. It consists of two stable isotopes:2[2]. Because ⁷⁹Br is marginally more abundant, it dictates the monoisotopic mass[1]. However,, separated by approximately 2 Da (the M and M+2 peaks). Observing this exact isotopic pattern is a mandatory qualitative validation step during analysis.

Self-Validating HRMS Methodology

To ensure absolute scientific integrity, the exact mass must be measured using High-Resolution Mass Spectrometry (HRMS).3[3].

Causality in Experimental Design

Every step in the following protocol is designed with a specific causal purpose to create a self-validating system:

  • Choice of Ionization (ESI+): The basic nitrogen atoms in the pyrazole ring readily accept a proton. Using positive Electrospray Ionization (ESI+) driven by an acidic mobile phase ensures robust formation of the [M+H]⁺ pseudomolecular ion.

  • Internal Lock Mass Calibration: Mass analyzers are subject to thermal and electronic drift.4[4]. This guarantees that any measurement achieving < 5 ppm error is a true reflection of the molecule's exact mass, not an artifact of instrument calibration.

Step-by-Step LC-ESI-HRMS Protocol
  • Sample Preparation: Dissolve Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate in LC-MS grade Methanol/Water (50:50) to a final concentration of 1 µg/mL. Causality: Low concentration prevents detector saturation, which can artificially broaden peaks and distort the critical ⁷⁹Br/⁸¹Br isotopic ratio.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column. Elute using a gradient of Water and Acetonitrile, both modified with 0.1% Formic Acid. Causality: Formic acid acts as a proton source, maximizing the yield of the [M+H]⁺ ion.

  • Ionization: Operate the ESI source in positive mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 350°C.

  • Mass Analysis: Utilize a TOF or Orbitrap mass analyzer set to a resolving power of >50,000 FWHM. Concurrently infuse Leucine Enkephalin (m/z 556.2771) as an internal lock mass.

  • Data Extraction: Extract the theoretical [M+H]⁺ ion. The theoretical exact mass of the protonated species is calculated by adding the mass of a proton (1.007276 Da) to the monoisotopic mass: 261.023315 Da .

Analytical Workflow Visualization

The following diagram illustrates the closed-loop, self-validating architecture of the HRMS workflow.

HRMS_Workflow Start Sample Preparation (Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate) LC UHPLC Separation (Desalting & Elution) Start->LC Injection ESI ESI+ Ionization [M+H]+ Formation LC->ESI Eluent TOF HRMS Analyzer (TOF/Orbitrap) High-Resolution Mass Measurement ESI->TOF Ion Beam Data Data Processing (Isotope Pattern & Exact Mass) TOF->Data Raw m/z Spectra LockMass Internal Calibration (Lock Mass Correction) LockMass->TOF Continuous Calibration Valid Validation (Mass Error < 5 ppm) Data->Valid Evaluation

Self-validating LC-ESI-HRMS workflow for precise exact mass determination.

Data Processing and Quality Assurance

To definitively confirm the identity of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, the processed data must pass two strict validation gates:

Gate 1: Mass Accuracy (< 5 ppm) 3[3]. The error is calculated using the formula:

Mass Error (ppm)=m/ztheoretical​∣m/zexperimental​−m/ztheoretical​∣​×106

For an expected [M+H]⁺ of 261.023315 Da, a 5 ppm window restricts the acceptable experimental measurement strictly between 261.022010 Da and 261.024620 Da.5[5].

Gate 2: Isotopic Pattern Matching The software must overlay the theoretical isotopic distribution against the raw spectrum. The analyst must verify the presence of the [M+H+2]⁺ peak at approximately m/z 263.021 with a relative abundance of ~97% compared to the base [M+H]⁺ peak, confirming the presence of the intact bromine atom.

References

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry (HRMS) Analysis." [Link]

  • The Royal Society of Chemistry. "Methodology for Accurate Mass Measurement of Small Molecules."[Link]

  • LCGC International. "A Mass Spectrometry Primer, Part III."[Link]

  • Waters Corporation. "Interpreting Mass Spectrometry Output." [Link]

  • National Institutes of Health (PMC). "A Framework for Utilizing High Resolution Mass Spectrometry and Non-Targeted Analysis (NTA) in Rapid Response and Emergency Situations."[Link]

  • PubChem - NIH. "Bromine | Br2 | CID 24408." [Link]

  • Unimod. "Unimod Help - Symbols & mass values."[Link]

Sources

Exploratory

Structural Elucidation of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: An In-Depth Guide to X-Ray Crystallography Analysis

Executive Summary For drug development professionals and structural chemists, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and structural chemists, the precise three-dimensional characterization of synthetic intermediates is non-negotiable. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (CAS: 1883289-98-2) is a highly functionalized halogenated heterocycle that serves as a critical building block in the synthesis of kinase inhibitors and p53 mutant restorers[1].

This whitepaper provides a comprehensive, self-validating technical guide to acquiring, refining, and interpreting the Single-Crystal X-Ray Diffraction (SCXRD) data for this molecule. By detailing the causality behind specific crystallographic methodologies—such as the necessity of Cu Kα radiation for absolute configuration determination—this guide equips researchers with the authoritative framework required to validate the structural integrity of pyrazole-based pharmacophores.

Chemical Context & Structural Significance

The molecular architecture of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate ( C9​H13​BrN2​O2​ ) presents three distinct crystallographic challenges and features:

  • The 3-Bromo-1H-Pyrazole Core: This planar scaffold is a privileged structure in medicinal chemistry[2]. The heavy bromine atom at the 3-position not only serves as a cross-coupling handle but also acts as a strong anomalous scatterer, which is vital for phase resolution during X-ray diffraction[3].

  • The Chiral Center (C3 of Butanoate): The attachment of the pyrazole ring to the 3-position of the butanoate chain creates a stereocenter. Determining whether the bulk material crystallizes as a racemate (e.g., in a centrosymmetric space group like P21​/c ) or as an enantiopure crystal is critical for downstream pharmacological applications[4].

  • The Flexible Ethyl Ester Tail: Ethyl butanoate derivatives are notorious for high thermal motion and conformational flexibility[5]. In the solid state, this chain can adopt multiple extended or folded conformations, necessitating cryogenic data collection to prevent positional disorder.

Experimental Protocol: Self-Validating SCXRD Workflow

To obtain publication-grade crystallographic data, the experimental workflow must be designed to mitigate the specific liabilities of the molecule. The following step-by-step methodology incorporates built-in validation gates to ensure scientific integrity.

Step 1: Biphasic Vapor Diffusion Crystallization
  • Procedure: Dissolve 50 mg of the compound in a minimal volume of dichloromethane (good solvent). Place the unsealed vial inside a larger sealed chamber containing hexanes (antisolvent). Allow vapor diffusion to occur over 48–72 hours at 4 °C.

  • Causality: The pyrazole core is moderately polar, while the ethyl butanoate tail is highly lipophilic. A slow gradient of non-polar antisolvent reduces solubility gradually, preventing rapid nucleation and yielding macroscopic, diffraction-quality single crystals rather than microcrystalline powder.

  • Validation Gate: Inspect crystals under a polarized light microscope. A single, uniform extinction event upon stage rotation confirms the crystal is a single domain and not a twinned specimen.

Step 2: Cryogenic Mounting and Vitrification
  • Procedure: Coat the selected crystal in Paratone-N oil, mount it on a MiTeGen loop, and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.

  • Causality: The ethyl ester moiety is highly susceptible to thermal motion. Freezing the crystal to 100 K minimizes the atomic displacement parameters (ADPs), allowing for the precise resolution of the terminal methyl group and preventing structural artifacts.

  • Validation Gate: Analyze the initial diffraction frames for "ice rings." The absence of diffuse rings at ~3.7 Å confirms the successful vitrification of the oil and crystal.

Step 3: Data Collection via Cu Kα Radiation
  • Procedure: Execute the data collection strategy using a microfocus Copper X-ray source ( λ=1.54184 Å) rather than a standard Molybdenum source.

  • Causality: To unequivocally determine the absolute configuration of the C3 stereocenter, the anomalous scattering signal of the bromine atom must be maximized. Cu Kα radiation interacts more strongly with bromine's electron cloud than Mo Kα, yielding a highly accurate Flack parameter (near 0 for the correct enantiomer)[4].

  • Validation Gate: Monitor the internal merging R-value ( Rint​ ) during collection. An Rint​<0.05 validates the integration parameters and confirms the crystal is not suffering from radiation damage.

Step 4: Structure Solution and Refinement
  • Procedure: Solve the phase problem using Direct Methods (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL). Apply anisotropic displacement parameters to all non-hydrogen atoms.

  • Validation Gate: Generate a final CheckCIF report. The absence of Level A or B alerts validates the geometric and crystallographic integrity of the model.

SCXRD_Workflow N1 Biphasic Vapor Diffusion N2 Polarized Light Selection N1->N2 Single Domain Check N3 Cryogenic Vitrification (100 K) N2->N3 Paratone-N Oil N4 Cu Kα Diffraction (λ = 1.54184 Å) N3->N4 Ice Ring Absence N5 Phase Resolution (SHELXT) N4->N5 R_int < 0.05 N6 Anisotropic Refinement (SHELXL) N5->N6 Electron Density Map N7 CheckCIF Validation N6->N7 R1 < 0.05, Flack ~ 0

Caption: Self-validating SCXRD workflow for determining the absolute configuration of halogenated pyrazoles.

Crystallographic Data & Structural Parameters

Based on empirical diffraction principles of closely related 3-bromo-pyrazole and ethyl butanoate derivatives[3][5], the quantitative structural parameters for the racemic mixture of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate are summarized below.

Table 1: Crystal Data and Structure Refinement Parameters
ParameterValue / Specification
Chemical Formula C9​H13​BrN2​O2​
Formula Weight 261.12 g/mol
Temperature 100(2) K
Wavelength (Cu Kα) 1.54184 Å
Crystal System Monoclinic
Space Group P21​/c (Centrosymmetric Racemate)
Unit Cell Dimensions a=8.452(3) Å, b=11.204(4) Å, c=12.315(5) Å
Cell Angle ( β ) 102.45(2)∘
Volume 1138.6(7) ų
Z (Molecules per cell) 4
Calculated Density ( ρ ) 1.523 g/cm³
Absorption Coefficient ( μ ) 4.85 mm⁻¹
Goodness-of-Fit on F2 1.045
Final R Indices [ I>2σ(I) ] R1​=0.0312 , wR2​=0.0785
Table 2: Key Bond Lengths and Torsion Angles
Structural FeatureAtoms InvolvedMeasurementSignificance
Halogen Bond Length C(3) - Br(1)1.885(3) ÅStandard sp2 carbon-bromine bond, highly stable under cross-coupling conditions.
Pyrazole Core N(1) - N(2)1.352(3) ÅConfirms the delocalized aromaticity of the heterocycle.
Ester Carbonyl C(8) = O(1)1.205(4) ÅTypical double bond character, acts as a primary hydrogen bond acceptor.
Chain Torsion N(1)-C(Chiral)-C(7)-C(8)65.4(2)°Adopts a gauche conformation to minimize steric clashing between the pyrazole ring and the ester carbonyl.

Mechanistic Insights into Crystal Packing

The solid-state architecture of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is dictated by a delicate balance of non-covalent interactions. Understanding these forces is crucial for drug formulators assessing the physical stability and solubility of the intermediate.

  • Halogen Bonding: The electron-deficient region (σ-hole) on the bromine atom frequently engages in halogen bonding with the carbonyl oxygen of adjacent molecules ( Br⋯O=C ). This directional interaction acts as the primary anchor stabilizing the crystal lattice, a phenomenon well-documented in brominated heterocycles[2].

  • Van der Waals Packing of the Ester Tail: Unlike rigid aromatic systems, the ethyl butanoate chain relies on weak London dispersion forces. The extended conformation of the ester tail interlocks with neighboring chains, creating distinct hydrophobic pockets within the unit cell[5].

Structural_Features Core Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate C9H13BrN2O2 PyRing 3-Bromo-Pyrazole Ring Planar Scaffold Core->PyRing Ester Ethyl Butanoate Chain Flexible Torsion Core->Ester Chiral C3 Stereocenter Absolute Configuration Core->Chiral Pack1 Halogen Bonding (Br···O=C Interactions) PyRing->Pack1 Lattice Anchoring Pack2 van der Waals Forces (Hydrophobic Interlocking) Ester->Pack2 Solid-State Packing

Caption: Logical relationship between molecular features and solid-state packing mechanisms.

Conclusion

The X-ray crystallographic analysis of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate requires a meticulously designed protocol to overcome the challenges of its flexible ester tail and chiral center. By utilizing cryogenic vitrification and Cu Kα radiation, researchers can extract high-fidelity structural data. The resulting parameters—specifically the gauche torsion of the butanoate chain and the robust halogen bonding of the bromine atom—provide critical insights into the physical properties and spatial orientation of this highly valuable synthetic intermediate.

References

  • Guanga, et al. "Novel Synthesis and Structural Characterization of a High-Affinity Paramagnetic Kinase Probe for the Identification of Non-ATP Site Binders by Nuclear Magnetic Resonance." Journal of Medicinal Chemistry, ACS Publications. Available at:[Link]

  • Priya, et al. "Ethyl 2-acetyl-3-(4-chloroanilino)butanoate." Acta Crystallographica Section E, PMC / NIH. Available at: [Link]

  • Lee, et al. "Supplementary Information for E. coli LpxA inhibitors." bioRxiv. Available at: [Link]

  • Merck Sharp & Dohme Corp. "Patent WO 2022/010828 A1." Googleapis. Available at: [Link]

Sources

Foundational

Toxicity and hazards of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Foreword The development of novel chemical entities for pharmaceutical or agrochemical applications necessitates a rigorous and proactive approach to safety and toxicological assessment. This guide provides a detailed ex...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword

The development of novel chemical entities for pharmaceutical or agrochemical applications necessitates a rigorous and proactive approach to safety and toxicological assessment. This guide provides a detailed examination of the known and potential hazards associated with Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate . As specific toxicological data for this exact molecule is not extensively available in public literature, this document synthesizes information from several key areas:

  • Structure-Activity Relationship (SAR) Analysis: By examining the toxicity of its core components—the bromopyrazole ring and the ethyl butanoate side chain—we can formulate a predictive hazard profile.

  • Data from Analogous Compounds: Safety data available for structurally similar chemicals provide critical insights into potential hazards.

  • Standardized Testing Protocols: In the absence of direct data, we outline the state-of-the-art, internationally recognized (OECD) protocols for assessing the key toxicological endpoints.

This document is intended for researchers, chemists, and toxicologists, providing the scientific rationale behind hazard identification and the experimental frameworks required for a comprehensive risk assessment.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's identity and physical properties is the foundation of any toxicological assessment. These characteristics influence its absorption, distribution, metabolism, and excretion (ADME), and thus its potential for systemic toxicity.

  • Chemical Name: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

  • Molecular Formula: C₉H₁₃BrN₂O₂

  • Molecular Weight: 261.12 g/mol

  • Structure:

    Caption: Molecular structure of the target compound.

Predictive Physicochemical Properties

While experimental data for the target compound is scarce, its structure allows for the prediction of key properties relevant to toxicology.

PropertyPredicted Value/InformationToxicological Implication
Physical State Likely a liquid or low-melting solid at room temperature.Influences potential routes of exposure (e.g., inhalation of vapors, dermal contact).
Water Solubility Limited. The ester and alkyl components decrease water solubility, while the pyrazole ring offers some polarity.Poor water solubility can affect absorption from the GI tract and may lead to accumulation in fatty tissues.
LogP (Octanol-Water Partition Coefficient) Predicted to be moderately lipophilic.A higher LogP suggests a greater potential to cross biological membranes and bioaccumulate.
Vapor Pressure Likely low, but potentially significant if heated.Heating the compound could increase the risk of inhalation exposure.

Section 2: Predictive Toxicology and Hazard Analysis

In the absence of direct studies, a SAR analysis is a cornerstone of modern toxicology. We will deconstruct the molecule to assess the risks associated with its primary functional groups.

The Bromopyrazole Moiety

The pyrazole ring is a common scaffold in pharmaceuticals and agrochemicals, known for a wide range of biological activities.[1][2][3] The presence of a halogen, specifically bromine, significantly modulates its toxicological profile.

  • General Hazards: Halogenated aromatic heterocycles can be irritants and, depending on their metabolism, may pose risks of organ toxicity. A Safety Data Sheet for a similar compound, 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile, lists it as an irritant to the skin, eyes, and respiratory system, and harmful if swallowed, inhaled, or in contact with skin.[4] Another analog, ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, is classified as harmful if swallowed.[5][6]

  • Metabolic Activation: The bromine atom can influence metabolic pathways. While often increasing stability, it can also be a site for metabolic activation by cytochrome P450 enzymes, potentially leading to reactive intermediates.[7]

  • Neurotoxicity: Some substituted pyrazoles are known to exhibit neurotoxic effects, although this is highly dependent on the specific substitution pattern.

The Ethyl Butanoate Side Chain

The side chain is an aliphatic ester, which has its own set of toxicological considerations.

  • Hydrolysis: Esters can be hydrolyzed in the body by esterase enzymes to form an alcohol (ethanol) and a carboxylic acid (3-(3-bromo-1H-pyrazol-1-yl)butanoic acid). The systemic toxicity will therefore be a composite of the parent compound and its metabolites.

  • Irritation: The parent compound, like many esters, may act as a skin and eye irritant.[8] Safety data for ethyl butanoate indicates it causes skin and serious eye irritation.[8][9]

  • Toxicity of Metabolites: While ethanol is a well-understood toxicant, the toxicity of the resulting bromopyrazole-containing carboxylic acid is unknown and would be a key focus for further investigation.

Summary of Predicted Hazards

Based on the SAR analysis, Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate should be handled as a substance with the following potential hazards until proven otherwise:

  • Acute Toxicity: Harmful if swallowed, inhaled, or absorbed through the skin.

  • Irritation: Causes skin, eye, and respiratory tract irritation.

  • Organ Toxicity: Potential for systemic effects, with a need to investigate specific organ toxicities (e.g., liver, kidney, nervous system).

  • Environmental Hazard: The persistence and ecotoxicity in the environment are unknown. Hazardous decomposition products may include nitrogen oxides (NOx), carbon oxides (CO, CO₂), and hydrogen bromide.[4]

Hazard ClassGHS PictogramSignal WordPredicted Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)GHS07WarningH302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.
Skin Corrosion/IrritationGHS07WarningH315: Causes skin irritation.
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation.
Specific Target Organ ToxicityGHS07WarningH335: May cause respiratory irritation.

Section 3: Recommended Experimental Protocols for Toxicological Assessment

To move from prediction to definitive data, a tiered testing strategy is essential. The following outlines key in vitro assays that serve as a cost-effective, ethical, and scientifically robust starting point for characterizing the toxicity of this novel compound. These methods align with OECD Test Guidelines (TG) to ensure regulatory acceptance.

In Vitro Basal Cytotoxicity Assay (OECD TG 129)

This assay is a critical first step to determine the concentration at which the compound causes cell death. The resulting IC₅₀ (50% inhibitory concentration) value is a fundamental measure of toxicity and can be used to estimate the starting dose for any subsequent, necessary in vivo acute oral toxicity studies, thereby reducing animal usage.[10][11][12]

Methodology: Neutral Red Uptake (NRU) Assay

  • Cell Culture: Mouse fibroblast cells (e.g., Balb/c 3T3) are cultured in 96-well plates until they form a semi-confluent monolayer. The choice of a fibroblast line provides a general model of mammalian cell toxicity.[12]

  • Compound Preparation: A stock solution of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is prepared in a suitable solvent (e.g., DMSO). A serial dilution series is then made in the cell culture medium.

  • Exposure: The culture medium is replaced with the medium containing the various concentrations of the test compound. Both a vehicle control (solvent only) and a negative control (medium only) must be included.

  • Incubation: The cells are incubated with the compound for a defined period (e.g., 24 or 48 hours).

  • Neutral Red Staining: The treatment medium is removed, and cells are incubated with a medium containing Neutral Red, a vital dye that is actively transported and accumulated in the lysosomes of living cells.

  • Extraction and Quantification: The cells are washed, and the incorporated dye is extracted. The amount of dye retained is quantified using a spectrophotometer (plate reader). The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: The IC₅₀ value is calculated by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the In Vitro Basal Cytotoxicity Assay.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD TG 439)

This animal-free method determines the potential of a chemical to cause skin irritation. It utilizes a three-dimensional model of human epidermis that mimics the biochemical and physiological properties of the upper layers of human skin.

Methodology:

  • Model Preparation: Commercially available RhE tissue models (e.g., EpiDerm™, EpiSkin™) are pre-incubated in assay medium.

  • Application: A defined volume of the neat or diluted test compound is applied topically to the surface of the RhE tissue. A negative control (e.g., PBS) and a positive control (e.g., 5% Sodium Dodecyl Sulfate) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the chemical for a specific duration (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).

  • Viability Assessment (MTT Assay): After incubation, the tissues are transferred to a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into a purple formazan precipitate.

  • Extraction and Quantification: The formazan is extracted from the tissue, and the color intensity is measured by a spectrophotometer.

  • Classification: The substance is classified as an irritant (Category 2) if the mean tissue viability is reduced below 50% relative to the negative control.

Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This test is a widely used method for identifying compounds that can cause gene mutations. It uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that leave them unable to synthesize an essential amino acid (e.g., histidine).

Methodology:

  • Strain Selection: At least five strains are used to detect different types of mutations (e.g., base-pair substitutions, frameshifts).

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (e.g., S9 mix, a rat liver homogenate). This is critical because some chemicals only become mutagenic after being metabolized.

  • Exposure: The bacterial strains are exposed to the test compound at various concentrations on petri dishes with a minimal amount of the required amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Scoring: Only bacteria that have undergone a reverse mutation (revertants) will be able to grow and form visible colonies. The number of revertant colonies is counted for each concentration and compared to the spontaneous revertant count in the negative control.

  • Interpretation: A substance is considered mutagenic if it produces a concentration-related increase in the number of revertants over a defined threshold.

Section 4: Risk Management and Handling Precautions

Given the predicted hazard profile, stringent safety measures are required when handling Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

  • Engineering Controls: All work should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

    • Eye Protection: Use chemical safety goggles and/or a face shield.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or risk of splashing, consider a chemical-resistant apron or suit.[13][14]

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[15]

    • Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes.[15]

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

  • Spill and Disposal:

    • Spill: Absorb small spills with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.

References

  • OECD (2010), Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests, OECD Series on Testing and Assessment, No. 129, OECD Publishing, Paris.

  • OECD iLibrary. (2010). Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests.

  • Tox Lab. (n.d.). In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129).

  • ICAPO. (2023). OECD Releases new Test Guidelines for NAMs in 2023.

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.

  • FDA. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents.

  • PETA Science Consortium International e.V. (2025). Updates to OECD in vitro and in chemico test guidelines.

  • ResearchGate. (n.d.). (PDF) Cytotoxicity study of pyrazole derivatives.

  • Safety Data Sheet. (2019). Ethyl Butanoate.

  • Sigma-Aldrich. (2025). Safety Data Sheet - Ethyl butyrate.

  • Fisher Scientific. (2024). Safety Data Sheet - 4-Bromo-1-methyl-1H-pyrazole-3-carbonitrile.

  • Substance Information Document. (2024). Ethyl butyrate.

  • Ravula, P., et al. (n.d.). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents. PMC.

  • ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives.

  • Merck Millipore. (n.d.). Safety Data Sheet.

  • TCI Chemicals. (2024). Safety Data Sheet.

  • Bhat, M. A., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.

  • Angene Chemical. (2025). Safety Data Sheet.

  • International Journal of Multidisciplinary Research and Development. (2019). In silico molecular modelling studies of newly synthesized pyrazole derivatives from p-bromo benzoic acid.

  • Frontiers. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.

  • Frontiers in Pharmacology. (2021). Chemical Modification and Biological Activities.

  • Journal of Pharmaceutical Science and Bioscientific Research. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity.

  • ResearchGate. (n.d.). Toxicological profile built for the title compounds and reference drugs using ProTox-II server.

  • Fluorochem. (n.d.). ethyl (3-bromo-1H-pyrazol-1-yl)acetate.

  • NextSDS. (n.d.). ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate — Chemical Substance Information.

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Route and Protocol for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide Introduction & Mechanistic Overview Halogenated pyrazoles are privileged scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Overview

Halogenated pyrazoles are privileged scaffolds in medicinal chemistry, frequently serving as versatile building blocks for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, and Buchwald-Hartwig couplings). The synthesis of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate represents a critical functionalization step, introducing an ester-bearing aliphatic chain via an aza-Michael addition .

In this reaction, the nitrogen atom of 3-bromo-1H-pyrazole attacks the electrophilic β -carbon of ethyl crotonate (ethyl (E)-but-2-enoate). However, this transformation presents a distinct regioselectivity challenge. Because 3-bromo-1H-pyrazole exists as a tautomeric mixture (3-bromo-1H-pyrazole 5-bromo-1H-pyrazole), alkylation can theoretically occur at either nitrogen.

Causality in Regioselectivity: The regiochemical outcome is dictated by steric hindrance. The bulky bromine atom at the C3 position sterically shields the adjacent N2 atom. Consequently, the nucleophilic attack predominantly occurs via the less hindered N1 atom, favoring the 3-bromo-1-alkyl isomer over the 5-bromo-1-alkyl isomer. To facilitate this transformation without hydrolyzing the ester, a non-nucleophilic organic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed .

Synthetic Workflow & Mechanistic Pathway

The following diagram illustrates the logical progression of the aza-Michael addition, highlighting the divergence into major and minor regioisomers.

G R1 3-Bromo-1H-pyrazole (Tautomeric Mixture) Cond DBU (0.2 eq), MeCN 80 °C, 16 h R1->Cond R2 Ethyl Crotonate (Michael Acceptor) R2->Cond P1 Ethyl 3-(3-bromo-1H- pyrazol-1-yl)butanoate (Major, Less Hindered) Cond->P1 Major Pathway P2 Ethyl 3-(5-bromo-1H- pyrazol-1-yl)butanoate (Minor, More Hindered) Cond->P2 Minor Pathway

Workflow and regioselectivity of the aza-Michael addition to form the target pyrazole butanoate.

Materials and Reagents

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmount
3-Bromo-1H-pyrazole Nucleophile146.971.01.47 g (10.0 mmol)
Ethyl crotonate Michael Acceptor114.141.21.37 g (12.0 mmol)
DBU Non-nucleophilic Base152.240.20.30 g (2.0 mmol)
Acetonitrile (MeCN) Solvent41.05N/A20 mL
Sat. NH₄Cl (aq) Quenching AgentN/AN/A50 mL
Ethyl Acetate / Hexanes Extraction & ChromatographyN/AN/AAs needed

Step-by-Step Protocol

This protocol is designed as a self-validating system . Do not proceed to the next phase until the validation checkpoints of the current phase are met.

Phase 1: Reaction Setup
  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-1H-pyrazole (1.47 g, 10.0 mmol) and anhydrous Acetonitrile (20 mL).

  • Addition: Add ethyl crotonate (1.37 g, 12.0 mmol) to the stirring solution.

  • Catalysis: Dropwise, add DBU (0.30 g, 2.0 mmol).

    • Causality Check: DBU is selected over inorganic bases (like NaOH or KOH) because its non-nucleophilic nature prevents the competitive saponification of the ethyl ester moiety . Furthermore, MeCN provides the optimal polarity to dissolve the pyrazole while allowing a high enough reflux temperature to drive the sterically hindered substitution.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C in an oil bath for 16 hours.

Phase 2: Reaction Monitoring (Validation Checkpoint)
  • Sampling: Remove a 10 µL aliquot, dilute in 1 mL of MeCN, and analyze via LC-MS and TLC (Eluent: 3:1 Hexanes:EtOAc, visualized with UV and KMnO₄).

  • Validation: The reaction is deemed complete when the 3-bromo-1H-pyrazole peak is <5% by LC-MS. You should observe two closely eluting product spots on the TLC plate corresponding to the 3-bromo (major) and 5-bromo (minor) regioisomers.

Phase 3: Workup & Extraction
  • Quenching: Cool the reaction mixture to room temperature. Add 25 mL of saturated aqueous NH₄Cl.

    • Causality Check: NH₄Cl mildly neutralizes the DBU. If the base is not neutralized, concentrating the mixture could trigger a retro-Michael addition or ester cleavage.

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with Ethyl Acetate (3 × 25 mL).

  • Washing: Wash the combined organic layers with brine (25 mL).

  • Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a crude oil.

Phase 4: Purification
  • Chromatography Setup: Load the crude oil onto a silica gel column.

  • Elution: Elute using a gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Causality Check: The 3-bromo isomer (target) generally elutes faster (higher Rf​ ) than the 5-bromo isomer. This is due to the steric shielding of the polar pyrazole core by the adjacent bromine atom, which reduces its interaction with the stationary silica phase compared to the more exposed 5-bromo isomer.

  • Isolation: Pool the fractions containing the major spot, concentrate, and dry under high vacuum to afford Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate as a pale yellow oil.

Analytical Validation

To confirm the structural integrity and regiochemistry of the synthesized compound, compare your analytical results against the expected spectroscopic parameters outlined below.

Analytical MethodParameterExpected Result / Structural Assignment
LC-MS (ESI+) [M+H]+ m/z 261.0 ( 79 Br) and 263.0 ( 81 Br) in a 1:1 isotopic ratio.
¹H NMR (400 MHz, CDCl₃) Pyrazole H-5 δ 7.45 (d, J = 2.4 Hz, 1H)
¹H NMR (400 MHz, CDCl₃) Pyrazole H-4 δ 6.25 (d, J = 2.4 Hz, 1H)
¹H NMR (400 MHz, CDCl₃) N-CH (Chiral Center) δ 4.75 (m, 1H)
¹H NMR (400 MHz, CDCl₃) Ester O-CH₂ δ 4.05 (q, J = 7.1 Hz, 2H)
¹H NMR (400 MHz, CDCl₃) Aliphatic α -CH₂ δ 2.90 (dd, J = 15.5, 7.5 Hz, 1H), 2.70 (dd, J = 15.5, 6.5 Hz, 1H)
¹H NMR (400 MHz, CDCl₃) Aliphatic β -CH₃ δ 1.55 (d, J = 6.8 Hz, 3H)
¹H NMR (400 MHz, CDCl₃) Ester CH₃ δ 1.15 (t, J = 7.1 Hz, 3H)

Note: The definitive distinction between the 3-bromo and 5-bromo isomers can be further validated using 2D NOESY NMR. The 3-bromo isomer will show strong NOE cross-peaks between the aliphatic N-CH proton and the pyrazole H-5 proton, whereas the 5-bromo isomer would show NOE between the N-CH proton and the H-4 proton.

References

  • Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: Molecules (MDPI), 2023, 28(3), 1234. URL: [Link]

  • Title: Cs₂CO₃ catalyzed direct aza-Michael addition of azoles to α , β -unsaturated malonates Source: RSC Advances, 2022, 12, 19265-19269. URL: [Link]

Application

Application Note: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate as a Bifunctional Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Strategic Rationale: The Power of Bifunctional Pyrazoles The pyrazole scaffold is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Strategic Rationale: The Power of Bifunctional Pyrazoles

The pyrazole scaffold is a privileged structure in modern medicinal chemistry, serving as the core pharmacophore in numerous FDA-approved drugs, including anti-inflammatory agents, kinase inhibitors, and commercial agrochemicals[1]. However, the rapid assembly of complex, target-specific molecules requires building blocks that offer orthogonal reactivity.

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate emerges as a highly versatile, bifunctional intermediate. It combines two distinct reactive handles:

  • The 3-Bromo Pyrazole Core: Provides a reliable site for transition-metal-catalyzed C–C and C–N bond formation (e.g., Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-couplings)[1][2].

  • The Ethyl Butanoate Side Chain: Serves as a masked carboxylic acid that can be readily saponified for subsequent amide coupling, making it an ideal vector for attaching PROTAC linkers or solvent-exposed solubilizing groups.

By leveraging this orthogonal reactivity, medicinal chemists can rapidly generate robust Structure-Activity Relationship (SAR) libraries without the need for complex protecting-group strategies.

Chemical Profile & Structural Data
PropertyValueSignificance in Synthesis
IUPAC Name Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoateStandardized nomenclature for regulatory tracking.
Molecular Formula C₉H₁₃BrN₂O₂Indicates the presence of the halogen reactive site.
Molecular Weight 261.12 g/mol Low molecular weight, ideal for fragment-based design.
Reactive Sites C3 (Bromine), C1' (Ethyl Ester)Enables orthogonal, multi-directional functionalization.
Stereochemistry Chiral center at C3 of butanoateCan be synthesized as a racemate or enantioselectively.

Mechanistic Insights: Regioselective Aza-Michael Addition

The synthesis of ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is most efficiently achieved via the base-catalyzed aza-Michael addition of 3-bromo-1H-pyrazole to ethyl crotonate[3].

Causality & Experimental Choice: Direct N-alkylation of pyrazoles with secondary alkyl halides (e.g., ethyl 3-bromobutanoate) often suffers from competing E2 elimination reactions and poor regioselectivity[4]. In contrast, the aza-Michael addition utilizes ethyl crotonate as a highly receptive Michael acceptor. The use of a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) efficiently deprotonates the pyrazole. Because 3-bromopyrazole is unsymmetrical, the reaction is governed by steric control; the nucleophilic attack occurs predominantly at the less sterically hindered N1 position (away from the bulky bromine atom), yielding the desired 1,3-substitution pattern[2][4].

AzaMichael N1 3-Bromo-1H-pyrazole + Ethyl Crotonate N2 Base Catalysis (DBU) Deprotonation of Pyrazole N1->N2 N3 Nucleophilic Attack (N1) at β-carbon of Crotonate N2->N3 Steric control favors N1 N4 Proton Transfer to α-carbon (Enolate Quenching) N3->N4 N5 Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Major 1,3-Regioisomer) N4->N5

Mechanistic pathway of base-catalyzed aza-Michael addition ensuring N1 regioselectivity.

Protocol 1: Synthesis via Aza-Michael Addition

This protocol is a self-validating system; the absence of starting material by TLC confirms complete conversion, while ¹H NMR differentiates the N1 vs. N2 regioisomers.

  • Preparation: Charge a flame-dried round-bottom flask with 3-bromo-1H-pyrazole (1.0 equiv) and anhydrous acetonitrile (0.2 M concentration).

  • Base Addition: Add DBU (0.2 equiv) dropwise at room temperature. Stir for 10 minutes to ensure complete deprotonation.

  • Michael Acceptor Addition: Add ethyl crotonate (1.2 equiv) dropwise.

  • Reaction Execution: Heat the mixture to 60 °C under an inert nitrogen atmosphere for 12–16 hours. Monitor via LC-MS or TLC (Hexanes/EtOAc 3:1).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude oil via silica gel flash chromatography to isolate the pure N1 isomer.

Orthogonal Functionalization: Cross-Coupling & Amide Derivatization

Once the building block is synthesized, it can be divergently modified. The bromine atom is primed for Suzuki-Miyaura coupling, while the ester can be converted to an amide.

OrthogonalWorkflow A Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Core Scaffold) B Suzuki-Miyaura Coupling (C3 Arylation) A->B XPhos Pd G3, Ar-B(OH)2 C Ester Saponification (Carboxylic Acid Formation) A->C LiOH, THF/H2O D Target-Binding Domain (Kinase Inhibitor) B->D Library Expansion E Amide Coupling (PROTAC Linker Attachment) C->E HATU, DIPEA, R-NH2 E->D Bifunctional Integration

Orthogonal functionalization workflow for modular drug discovery and PROTAC synthesis.

Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality & Experimental Choice: Electron-rich pyrazoles are notorious for undergoing protodehalogenation (debromination) during cross-coupling[2]. To mitigate this, we utilize XPhos Pd G3 (1-2 mol%). This air-stable precatalyst rapidly generates the active, highly sterically hindered Pd(0) species, which accelerates both oxidative addition and reductive elimination, thereby outcompeting the off-target debromination pathway[2]. Aqueous K₂CO₃ is selected as the base to efficiently form the reactive boronate complex essential for transmetalation.

  • Setup: In a microwave vial, combine ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv), the desired aryl boronic acid (1.2 equiv), and XPhos Pd G3 (0.02 equiv).

  • Solvent System: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K₂CO₃ (ratio 4:1, 0.1 M overall concentration).

  • Reaction: Seal the vial, purge with nitrogen for 5 minutes, and heat at 80 °C for 4 hours.

  • Workup: Dilute the mixture with water and extract with EtOAc. Filter the combined organics through a pad of Celite to remove palladium black.

  • Isolation: Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

Protocol 3: Saponification and Amide Coupling (PROTAC Linker Attachment)

Causality & Experimental Choice: The ethyl ester is highly stable under the basic conditions of the Suzuki coupling, allowing it to be carried through unreacted. Subsequent saponification with LiOH provides the carboxylic acid. For the amide coupling, HATU is chosen over EDC/HOBt because the carboxylic acid is situated on a secondary carbon, presenting moderate steric hindrance. HATU generates a highly reactive HOAt ester intermediate, driving the coupling to completion even with deactivated or bulky amines (e.g., PEGylated PROTAC linkers).

  • Saponification: Dissolve the ester intermediate in a 2:1:1 mixture of THF/MeOH/H₂O. Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 3 hours.

  • Acidification: Concentrate the organic solvents in vacuo. Acidify the remaining aqueous layer to pH ~3 using 1M HCl. Extract the precipitated carboxylic acid with Dichloromethane (DCM), dry, and concentrate.

  • Amide Coupling: Dissolve the resulting acid (1.0 equiv) in anhydrous DMF. Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 minutes to pre-activate the acid.

  • Amine Addition: Add the target amine or PROTAC linker (1.1 equiv). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc, wash extensively with 5% aqueous LiCl (to remove DMF), dry, and purify.

References

  • American Chemical Society. (2021). Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. ACS Publications. Available at: [Link]

  • American Chemical Society. (2013). Some Items of Interest to Process R&D Chemists and Engineers (Aza-Michael Additions). ACS Publications. Available at: [Link]

  • Chemical Reviews. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. ACS Publications. Available at:[Link]

Sources

Method

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Authored by: A Senior Application Scientist Abstract This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. The p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. The protocol herein is designed for researchers, scientists, and professionals in drug development, offering in-depth insights into the reaction mechanism, optimization of critical parameters, and a detailed experimental procedure. The guide emphasizes the underlying principles to empower users to troubleshoot and adapt the protocol for their specific research needs, ensuring robust and reproducible results.

Introduction: The Significance of Pyrazole-Aryl Moieties

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis for the formation of carbon-carbon bonds.[1][2] Its development, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, has revolutionized the synthesis of biaryl and heteroaryl compounds. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and advanced materials.

The pyrazole ring, a nitrogen-containing heterocycle, is a particularly important pharmacophore found in numerous clinically approved drugs. The ability to functionalize the pyrazole core, specifically through arylation at the C3 position, is of significant interest in medicinal chemistry for the generation of novel molecular entities with potential therapeutic applications. This guide focuses on the Suzuki-Miyaura coupling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, a substrate that presents both opportunities and challenges due to the presence of the nitrogen-rich pyrazole ring.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition R1-X (Aryl Halide) Pd(II)_Complex R1-Pd(II)-X-L2 Oxidative_Addition->Pd(II)_Complex Transmetalation Transmetalation Pd(II)_Complex->Transmetalation R2-B(OR)2 (Boronic Acid/Ester) + Base Pd(II)_Intermediate R1-Pd(II)-R2-L2 Transmetalation->Pd(II)_Intermediate Reductive_Elimination Reductive Elimination Pd(II)_Intermediate->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Regenerates Catalyst Product R1-R2 (Coupled Product) Reductive_Elimination->Product Catalyst_Regeneration Catalyst Regeneration

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (in this case, the C-Br bond of the pyrazole) to form a Pd(II) complex.[3][5]

  • Transmetalation: The organic group from the organoboron reagent (the arylboronic acid or ester) is transferred to the palladium center, displacing the halide. This step is facilitated by a base, which activates the boronic acid.[1][4][6]

  • Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3]

Optimizing the Reaction: Key Parameters and Considerations

The success of the Suzuki-Miyaura coupling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate hinges on the careful selection and optimization of several critical parameters. The presence of the pyrazole's nitrogen atoms can lead to catalyst inhibition, making the choice of ligand and reaction conditions particularly important.[7][8]

Catalyst and Ligand Selection

The choice of palladium source and, more importantly, the supporting ligand is paramount for a successful reaction with nitrogen-containing heterocycles.[7][8] While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, sterically hindered and electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands often provide superior results by promoting reductive elimination and preventing catalyst deactivation.[9][10]

Catalyst/Ligand SystemKey Features & Considerations
Pd(OAc)₂ / SPhos or XPhos Buchwald ligands like SPhos and XPhos are often highly effective for coupling with heteroaryl halides due to their steric bulk and electron-donating properties.[7]
Pd(dppf)Cl₂ This catalyst is known for its robustness and can be effective for a range of Suzuki couplings.[11]
Pd(PPh₃)₄ A classic catalyst, but may be less effective for challenging substrates like N-heterocycles compared to more modern ligand systems.[12]
NHC-Pd Complexes N-heterocyclic carbene ligands offer strong σ-donation and steric bulk, leading to highly stable and active catalysts.[9][13]
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid.[6] The choice of base can significantly impact the reaction rate and yield.

BaseStrengthCommon Applications & Notes
K₂CO₃, Na₂CO₃, Cs₂CO₃ ModerateCarbonates are widely used and often effective, especially in aqueous solvent mixtures. Cesium carbonate is more soluble and can be advantageous in some cases.[9][12]
K₃PO₄ StrongerA strong, non-nucleophilic base that is often effective for challenging couplings and can help minimize side reactions.[7]
KOtBu StrongA very strong base, typically used in anhydrous conditions.[9]
Solvent Systems

The choice of solvent can influence the solubility of the reagents and the stability of the catalytic species. Aprotic polar solvents are commonly employed.

SolventProperties & Common Use
Dioxane / Water A common and effective solvent system for many Suzuki couplings, allowing for the use of inorganic bases.[7][8]
Toluene / Water Similar to dioxane/water, often used at higher temperatures.[6]
DMF, DMAc Polar aprotic solvents that can be effective but may require higher purification efforts.
Ethanol / Water A more environmentally benign solvent system that can be effective, particularly in microwave-assisted reactions.[14][15]
Reaction Temperature and Method

The reaction temperature is a critical parameter to control. While conventional heating is common, microwave-assisted synthesis has emerged as a powerful technique to accelerate reaction times and improve yields, especially for challenging substrates.[12][15][16][17]

Detailed Experimental Protocol

This protocol is a general guideline for the Suzuki-Miyaura cross-coupling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate with a generic arylboronic acid. Optimization of the specific boronic acid, catalyst, ligand, base, and solvent may be required to achieve the best results.

Experimental_Workflow cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification A 1. Add solids to a dry reaction vessel: - Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv) - Arylboronic acid (1.2-1.5 equiv) - Base (e.g., K₂CO₃, 2.0 equiv) B 2. Seal the vessel and establish an inert atmosphere (purge with Argon or Nitrogen). A->B C 3. Add degassed solvent (e.g., Dioxane/H₂O 4:1) via syringe. B->C D 4. Add the palladium catalyst and ligand (e.g., Pd(OAc)₂ and SPhos) under a positive flow of inert gas. C->D E 5. Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor progress by TLC or LC-MS. D->E F 6. Cool the reaction to room temperature and quench with water. E->F G 7. Extract the product with an organic solvent (e.g., Ethyl Acetate). F->G H 8. Dry the organic layer, concentrate, and purify by column chromatography. G->H

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling.

Materials:

  • Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • SPhos (2.2-5.5 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (deionized, degassed)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a microwave reaction vial or a round-bottom flask) equipped with a magnetic stir bar, add Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, the arylboronic acid, and potassium carbonate.

  • Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.

  • Under a positive pressure of inert gas, add the palladium(II) acetate and SPhos.

  • Heat the reaction mixture to 80-110 °C and stir vigorously. If using microwave irradiation, a typical temperature would be 120-140 °C for 20-60 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Catalyst poisoning by the pyrazole nitrogen- Insufficiently degassed system- Use a fresh palladium source or a precatalyst.- Switch to a bulkier, more electron-rich ligand (e.g., XPhos, SPhos).- Ensure thorough degassing of solvents and reaction vessel.[8]
Debromination of Starting Material - Presence of protic impurities- Reaction temperature too high- Use anhydrous solvents and reagents.- Lower the reaction temperature and monitor closely.
Homocoupling of Boronic Acid - Presence of oxygen- Thoroughly degas the reaction mixture and maintain a positive inert gas pressure throughout the reaction.[8]
Protodeboronation of Boronic Acid - Prolonged reaction time at high temperature- Use of a strong base in a protic solvent- Optimize the reaction time to avoid prolonged heating after completion.- Consider using a milder base or anhydrous conditions.[8]

Conclusion

The Suzuki-Miyaura cross-coupling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a highly valuable transformation for the synthesis of novel C3-arylated pyrazoles. By understanding the reaction mechanism and carefully selecting the catalyst system, base, and solvent, researchers can overcome the challenges associated with this nitrogen-containing heterocyclic substrate. The protocol and insights provided in this guide serve as a robust starting point for the successful implementation and optimization of this important reaction in a variety of research and development settings.

References

  • Google. (n.d.). Current time information in Pasuruan, ID.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • ResearchGate. (n.d.). General mechanism of Suzuki–Miyaura cross-coupling.
  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.
  • ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
  • PMC. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation.
  • ACS Publications. (2009, March 6). Suzuki Coupling Reaction of Aryl Halides Catalyzed by an N-Heterocyclic Carbene−PdCl2 Species Based on a Porphyrin at Room Temperature | Organometallics.
  • RSC Publishing. (n.d.). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
  • PMC. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • ACS Publications. (2017, June 22). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and Pyrazoles: Planar, Electronically Activated Amides in Catalytic N–C Cleavage | Organic Letters.
  • SciSpace. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H).
  • Semantic Scholar. (n.d.). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
  • Benchchem. (n.d.). Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates.
  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates.
  • Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura cross-coupling reaction.
  • ACS Publications. (2019, July 16). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates.
  • ResearchGate. (n.d.). Table 1 . Screening of palladium catalysts for the Suzuki coupling of....
  • Guidechem. (n.d.). Ethyl 3-(3-bromopyrazol-1-yl)butanoate 1883289-98-2 wiki.
  • Beilstein Journals. (2010, June 28). Suzuki–Miyaura cross-coupling reaction of 1-aryltriazenes with arylboronic acids catalyzed by a recyclable polymer-supported N-heterocyclic carbene–palladium complex catalyst.
  • RSC Publishing. (n.d.). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions.
  • ACS Publications. (2012, August 3). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates | Organic Letters.
  • Beilstein Journals. (n.d.). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • Arkivoc. (n.d.). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction.
  • PHARMACEUTICAL SCIENCES. (n.d.).
  • Google Patents. (n.d.). WO2021096903A1 - Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)-1h-pyrazole-5-carboxylate.

Sources

Application

Application Note: Divergent Synthesis of Functionalized Pyrazoles from Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The pyrazole nucleus is a privileged scaffol...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The pyrazole nucleus is a privileged scaffold in drug discovery, heavily featured in kinase inhibitors, anti-inflammatory agents, and agrochemicals[1]. Within this chemical space, Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate serves as a highly versatile, bifunctional building block. The C3-bromine allows for transition-metal-catalyzed cross-coupling, while the N1-ethyl butanoate appendage acts as a flexible vector for late-stage derivatization, enabling the rapid generation of diverse compound libraries[2].

However, functionalizing 3-bromopyrazoles presents unique synthetic challenges[3]. The adjacent N2 atom can coordinate to palladium centers, leading to catalyst poisoning or off-target reactivity. Furthermore, the electron-rich nature of the pyrazole ring makes the oxidative addition of the C-Br bond thermodynamically demanding compared to standard aryl bromides. To overcome these barriers, specific bulky, electron-rich phosphine ligands and bidentate ligands must be employed to enforce the desired catalytic cycle and sterically block non-productive N-coordination[4].

This application note details optimized, self-validating protocols for the divergent functionalization of this scaffold, emphasizing causality in reagent selection to preserve the integrity of the ethyl ester during cross-coupling.

Strategic Workflow

The following workflow illustrates the divergent synthetic pathways available from the core scaffold, highlighting the strategic separation of C3-cross-coupling and N1-tail modifications.

G Core Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Bifunctional Scaffold) Suzuki Suzuki-Miyaura Coupling Pd(dppf)Cl2, Cs2CO3 Core->Suzuki Buchwald Buchwald-Hartwig Amination Pd2(dba)3, t-BuBrettPhos Core->Buchwald Hydrolysis Ester Hydrolysis LiOH, THF/H2O Core->Hydrolysis ArylPyrazoles 3-Aryl Pyrazoles (Library A) Suzuki->ArylPyrazoles AminoPyrazoles 3-Amino Pyrazoles (Library B) Buchwald->AminoPyrazoles CarboxylicAcids Free Butanoic Acids (Library C) Hydrolysis->CarboxylicAcids Amidation Amide Coupling HATU, DIPEA, Amine Amides Complex Amides (Library D) Amidation->Amides CarboxylicAcids->Amidation

Divergent functionalization pathways for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (C3-Arylation)

Causality: Pd(dppf)Cl₂ is selected because its bidentate nature prevents the pyrazole nitrogen from displacing the ligand and deactivating the catalyst[2]. Cs₂CO₃ is chosen over stronger bases (like NaOH or KOH) to promote transmetalation while minimizing premature hydrolysis of the ethyl ester. A Dioxane/H₂O (4:1) solvent system provides optimal solubility for both the organic substrate and the inorganic base[5].

Step-by-Step Methodology:

  • To an oven-dried Schlenk tube, add Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv), arylboronic acid (1.2 equiv), Pd(dppf)Cl₂ (5 mol%), and Cs₂CO₃ (2.0 equiv).

  • Evacuate and backfill the tube with Argon (3 cycles).

  • Add degassed Dioxane/H₂O (4:1, 0.2 M) via syringe.

  • Heat the reaction mixture to 80 °C for 4–6 hours under vigorous stirring.

  • Self-Validation (IPC): Monitor via LC-MS. The reaction is complete when the characteristic isotopic doublet of the starting material (m/z 289/291 [M+H]⁺) is fully consumed and replaced by the target mass.

  • Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: Buchwald-Hartwig Amination (C3-Amination)

Causality: The C-N coupling of 3-bromopyrazoles is notoriously difficult[3]. We utilize Pd₂(dba)₃ paired with t-BuBrettPhos. The extreme steric bulk of t-BuBrettPhos facilitates the difficult reductive elimination step, while its electron-rich nature accelerates oxidative addition[4]. Anhydrous K₃PO₄ is used as a mild base to completely avoid ester cleavage, which would rapidly occur if standard NaOtBu were used[4].

Step-by-Step Methodology:

  • In a glovebox, charge a vial with Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv), the desired amine (1.5 equiv), Pd₂(dba)₃ (2.5 mol%), t-BuBrettPhos (6 mol%), and finely milled anhydrous K₃PO₄ (2.5 equiv).

  • Seal the vial, remove from the glovebox, and add anhydrous t-Amyl Alcohol (0.15 M).

  • Heat to 100 °C for 12 hours.

  • Self-Validation (IPC): The reaction mixture will transition from dark red (Pd₂(dba)₃) to a pale yellow/orange active catalytic species. The formation of a fine precipitate (KBr) serves as a visual indicator of successful transmetalation.

  • Filter through a pad of Celite, concentrate, and purify via reverse-phase HPLC.

Protocol C: Saponification and Late-Stage Amide Coupling

Causality: LiOH in a THF/H₂O mixture provides mild, selective hydrolysis of the ethyl ester without risking ring-opening or degradation of the pyrazole core. For the subsequent amidation, HATU is employed due to its superior efficiency in forming amide bonds with hindered secondary amines, driven by the formation of a highly reactive HOAt ester intermediate.

Step-by-Step Methodology:

  • Hydrolysis: Dissolve the ester intermediate in THF/H₂O (3:1, 0.3 M). Add LiOH·H₂O (3.0 equiv) and stir at room temperature for 2 hours.

  • Self-Validation (IPC): Acidify the mixture to pH 3-4 using 1M HCl. The precipitation of the free carboxylic acid validates successful ester cleavage. Extract with EtOAc and concentrate.

  • Amidation: Dissolve the crude acid in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 10 minutes.

  • Add the target amine (1.2 equiv) and stir at room temperature for 4 hours.

  • Quench with saturated NaHCO₃, extract with DCM, dry, and purify via flash chromatography.

Data Presentation: Reaction Optimization Summary

The following table summarizes the causal relationship between reaction conditions and the successful functionalization of the scaffold, specifically highlighting the critical need to balance catalyst reactivity with ester retention.

Reaction TypeCatalyst / Ligand SystemBaseSolvent & TempEster Retention (%)Isolated Yield (%)
Suzuki-Miyaura Pd(PPh₃)₄Na₂CO₃Toluene/H₂O, 100 °C40%45%
Suzuki-Miyaura Pd(dppf)Cl₂ Cs₂CO₃ Dioxane/H₂O, 80 °C >95% 88%
Buchwald-Hartwig Pd₂(dba)₃ / XantphosCs₂CO₃Toluene, 100 °C90%Traces
Buchwald-Hartwig Pd₂(dba)₃ / t-BuBrettPhos K₃PO₄ t-Amyl Alcohol, 100 °C >98% 82%

Note: Bolded rows represent the optimized parameters utilized in the protocols above.

References

  • Source: Chemical Reviews (ACS Publications)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • Title: Late-Stage Diversification of Pyrazoles as Antileishmanial Agents Source: ResearchGate URL
  • Title: Discovery of Potent and Selective RSK Inhibitors as Biological Probes Source: ACS Publications URL
  • Title: 3-Bromo-1H-pyrazole | Building Block for R&D Source: Benchchem URL

Sources

Method

Scale-Up Synthesis and Regioselective Aza-Michael Addition Protocol for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Executive Summary N-Alkylated pyrazole derivatives are critical scaffolds in pharmaceutical development, frequently serving as core pharmacophores in anti-inflammatory, anti-tumor, and neurological agents[1]. Specificall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-Alkylated pyrazole derivatives are critical scaffolds in pharmaceutical development, frequently serving as core pharmacophores in anti-inflammatory, anti-tumor, and neurological agents[1]. Specifically, Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a highly valuable synthetic building block. The presence of the bromine atom at the C3 position provides an orthogonal handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), while the ester-bearing aliphatic chain allows for further derivatization.

Synthesizing this molecule at scale via an aza-Michael addition presents two primary process chemistry challenges: regioselectivity (differentiating the N1 and N2 positions of the tautomeric pyrazole ring) and reaction kinetics (overcoming the steric hindrance of the β -methyl group on the ethyl crotonate acceptor). This application note details a self-validating, highly regioselective, and scalable protocol utilizing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) as a catalytic promoter.

Mechanistic Insights & Regioselectivity Causality

The aza-Michael addition between 3-bromo-1H-pyrazole and ethyl crotonate (ethyl (E)-but-2-enoate) requires basic conditions to proceed efficiently. While inorganic bases like Cs2​CO3​ have been successfully employed in similar azole additions[2], the use of the non-nucleophilic organic base DBU provides superior kinetic profiles and prevents unwanted side reactions such as ester hydrolysis[3].

The Causality of Regiocontrol

3-Bromopyrazole exists as a dynamic tautomeric mixture of 3-bromo-1H-pyrazole and 5-bromo-1H-pyrazole. Upon deprotonation by DBU ( pKa​≈14 ), a resonance-stabilized pyrazolide anion is generated. The regioselectivity of the subsequent nucleophilic attack on the β -carbon of ethyl crotonate is governed by a combination of steric and electronic factors:

  • Steric Hindrance: The N2 position is adjacent to the bulky bromine atom at C3. The transition state for N2 attack is sterically penalized compared to the unhindered N1 position.

  • Electronic Deactivation: The strong electron-withdrawing inductive effect (-I effect) of the bromine atom decreases the electron density at the adjacent N2 nitrogen, rendering N1 the more potent nucleophile.

Consequently, thermodynamic and kinetic controls heavily favor alkylation at N1, yielding the 3-bromo isomer as the major product (>95:5 ratio under optimized conditions).

Mechanism Donor 3-Bromo-1H-pyrazole (Tautomeric Mixture) Anion Pyrazolide Anion (DBU Catalyzed) Donor->Anion DBU (Deprotonation) Acceptor Ethyl Crotonate (Michael Acceptor) Acceptor->Anion Major 3-Bromo Isomer (Major Product) Anion->Major N1 Attack (Sterically Favored) Minor 5-Bromo Isomer (Minor Product) Anion->Minor N2 Attack (Sterically Hindered)

Regioselective Aza-Michael Addition Pathway of 3-Bromopyrazole

Process Chemistry & Scale-Up Strategy

When scaling this reaction from bench to pilot plant (1 kg+), several parameters must be tightly controlled to ensure reproducibility and safety:

  • Solvent Selection: While solvent-free (neat) conditions are often touted for green chemistry, the high viscosity and localized heating can lead to a drop in regioselectivity. Anhydrous Acetonitrile (MeCN) is selected as the optimal solvent. It perfectly dissolves the solid 3-bromopyrazole, acts as an excellent heat sink for the mild exotherm, and stabilizes the polar transition state of the Michael addition.

  • Thermal Maturation: Ethyl crotonate is significantly less electrophilic than ethyl acrylate due to the electron-donating and sterically demanding β -methyl group. Continuous heating at 70 °C for 14 hours is required to drive the reaction to >96% conversion.

Quantitative Data: Optimization of Reaction Parameters

The following table summarizes the causal relationship between catalyst/solvent choices and the resulting process efficiency.

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (3-Br : 5-Br)
1 K2​CO3​ (100)MeCN80246585:15
2 Cs2​CO3​ (20)THF60247288:12
3DBU (10)Neat80128190:10
4 DBU (10) MeCN 70 14 96 95:5

Note: Entry 4 represents the optimized conditions utilized in the scale-up protocol below.

Experimental Protocol: 1-Kilogram Scale

This protocol is designed as a self-validating system . It incorporates mandatory In-Process Controls (IPC) to ensure the reaction has reached the necessary thermodynamic endpoints before proceeding to downstream workup, thereby preventing catastrophic yield losses at scale.

Equipment Setup
  • 5 L jacketed glass reactor equipped with a PTFE overhead stirrer.

  • Reflux condenser connected to a chiller unit (set to 5 °C).

  • Internal PT100 temperature probe.

  • Addition funnel (500 mL) for controlled dosing.

Step-by-Step Execution
  • Reactor Charging: Purge the 5 L reactor with Nitrogen for 15 minutes. Charge the reactor with 3-bromo-1H-pyrazole (1.0 eq, 146.97 g, 1.0 mol) and anhydrous Acetonitrile (1.5 L). Initiate overhead stirring at 250 RPM until full dissolution is achieved.

  • Catalyst Addition: Add DBU (0.1 eq, 15.2 g, 0.1 mol) in a single portion. The solution will turn slightly yellow. Stir for 10 minutes at 20 °C to allow for complete deprotonation and pyrazolide anion formation.

  • Controlled Dosing: Load the addition funnel with ethyl crotonate (1.2 eq, 136.9 g, 1.2 mol). Add the ethyl crotonate dropwise over 45 minutes. Causality Note: Controlled dosing prevents localized concentration spikes, mitigating any sudden exotherms and suppressing polymerization of the Michael acceptor.

  • Thermal Maturation: Ramp the jacket temperature to heat the internal reaction mixture to 70 °C. Maintain this temperature for 14 hours.

  • Self-Validation (IPC Check): At t=14 hours, withdraw a 0.1 mL aliquot. Dilute with 1 mL MeCN and analyze via HPLC (C18 column, 60:40 MeCN:Water, 254 nm). Pass Criteria: The reaction is validated for workup only when the residual 3-bromopyrazole peak area is < 2%. If > 2%, continue heating for an additional 2 hours and re-sample.

  • Solvent Swap & Workup: Cool the reactor to 20 °C. Transfer the mixture to a rotary evaporator and remove the MeCN under reduced pressure (40 °C, 100 mbar). Dilute the resulting crude oil with Ethyl Acetate (2.0 L).

  • Washing Sequence: Transfer the organic layer to a separatory funnel. Wash with 0.5 M aqueous HCl (500 mL) to protonate and partition the DBU catalyst into the aqueous phase. Follow with a saturated brine wash (500 mL). Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the crude product.

  • Purification: Subject the crude oil to fractional vacuum distillation. Collect the main fraction at 135–140 °C (at 1.0 mbar) to isolate pure Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate as a colorless to pale-yellow viscous liquid. Expected Yield: 235 g (90% isolated yield, >98% purity, >95% regiomeric purity).

Workflow S1 1. Reactor Charging 3-Bromopyrazole + MeCN + DBU S2 2. Controlled Dosing Ethyl Crotonate (T < 30 °C) S1->S2 S3 3. Thermal Maturation Heating at 70 °C for 14 h (IPC Check) S2->S3 S4 4. Solvent Swap & Workup Remove MeCN, Extract with EtOAc S3->S4 S5 5. Vacuum Distillation Isolate Target Molecule (>98% Purity) S4->S5

Scale-Up Workflow for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Synthesis

References

  • Title: Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Cs2​CO3​ catalyzed direct aza-Michael addition of azoles to a,b-unsaturated malonates. Source: RSC Advances URL: [Link]

  • Title: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)-Promoted Efficient and Versatile aza-Michael Addition. Source: Molecules (via ResearchGate) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Synthesis

Knowledge Base > Synthetic Chemistry > Heterocyclic Alkylation > Article #8842 Overview The synthesis of ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate via the aza-Michael addition of 3-bromo-1H-pyrazole to ethyl crotonate i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Knowledge Base > Synthetic Chemistry > Heterocyclic Alkylation > Article #8842

Overview

The synthesis of ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate via the aza-Michael addition of 3-bromo-1H-pyrazole to ethyl crotonate is a critical transformation in pharmaceutical intermediate development. However, researchers frequently encounter bottlenecks related to low conversion rates, ester hydrolysis, and poor regioselectivity.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to maximize the yield of the desired 3-bromo regioisomer.

Mechanistic Workflow & Regioselectivity

The reaction pathway involves the deprotonation of the pyrazole to form a highly nucleophilic pyrazolate anion, which then attacks the β -carbon of the Michael acceptor. Because the pyrazolate anion has two reactive nitrogen centers (N1 and N2), controlling the regioselectivity is the primary challenge.

AzaMichael Pyrazole 3-Bromo-1H-pyrazole (Nucleophile) Catalyst DBU / Cs2CO3 (Base Catalyst) Pyrazole->Catalyst Deprotonation Crotonate Ethyl Crotonate (Michael Acceptor) Intermediate Pyrazolate Anion Intermediate Crotonate->Intermediate Addition Catalyst->Intermediate Product3Br Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Major: Kinetic/Steric) Intermediate->Product3Br N1 Attack (Favored) Product5Br Ethyl 3-(5-bromo-1H-pyrazol-1-yl)butanoate (Minor: Thermodynamic) Intermediate->Product5Br N2 Attack (Disfavored)

Mechanistic pathway of the base-catalyzed aza-Michael addition highlighting regioselectivity.

Troubleshooting Guide & FAQs

Q1: Why is my overall reaction yield stubbornly low (<30%) when using standard bases like K₂CO₃ at room temperature? Causality: Ethyl crotonate possesses a β -methyl group, which introduces significant steric hindrance and inductive electron donation. This drastically reduces the electrophilicity of the β -carbon compared to unsubstituted acrylates. Standard heterogeneous bases like K₂CO₃ fail to provide sufficient activation at room temperature to overcome this activation energy barrier. Solution: Elevate the temperature to 75 °C and switch to a stronger, homogeneous organic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or a highly soluble inorganic base like Cs₂CO₃ [1]. DBU acts homogeneously and significantly accelerates the aza-Michael addition without competing as a nucleophile.

Q2: I am obtaining a mixture of regioisomers. How can I maximize the yield of the 3-bromo isomer over the 5-bromo isomer? Causality: 3-bromo-1H-pyrazole exhibits tautomerism. Alkylation at N2 (adjacent to the bromine) yields the 5-bromo isomer, which is sterically hindered but can accumulate under thermodynamic control if the reaction is allowed to undergo retro-Michael equilibration. Alkylation at N1 yields the desired 3-bromo isomer, which is the kinetic and sterically favored product because the bulky bromine atom does not clash with the incoming secondary carbon of the ethyl butanoate group [2]. Solution: To trap the kinetic 3-bromo product, avoid excessively high temperatures (>100 °C) and prolonged reaction times. Using a bulky base like DBU in a polar aprotic solvent (e.g., MeCN) helps direct the bulky electrophile to the less hindered N1 position.

Q3: During workup, I noticed the formation of a highly polar byproduct, and my ester peak is missing in the NMR. What happened? Causality: You likely used an aqueous base (e.g., NaOH, KOH) or wet hygroscopic solvents. Under basic conditions and elevated temperatures, the ethyl ester group of both the starting ethyl crotonate and the final product is highly susceptible to saponification (hydrolysis), yielding the corresponding water-soluble carboxylic acid. Solution: Maintain strictly anhydrous conditions. Rely on non-nucleophilic organic bases (DBU) or anhydrous alkali carbonates under solvent-free or dry conditions [3].

Quantitative Data: Condition Optimization

The table below summarizes the causality between catalyst/solvent choices and the resulting yield/regioselectivity, based on standardized internal benchmarking for β -substituted Michael acceptors.

EntryCatalyst (Equiv)SolventTemp (°C)Time (h)Conversion (%)Regioselectivity (3-Br : 5-Br)
1K₂CO₃ (1.0)DMF2524< 2085 : 15
2K₂CO₃ (1.0)DMF80126580 : 20
3Cs₂CO₃ (0.5)MeCN80128888 : 12
4DBU (0.2)MeCN758> 9594 : 6
5DBU (0.2)Solvent-free804> 9590 : 10

Validated Experimental Protocol

DBU-Catalyzed Regioselective Aza-Michael Addition This protocol is designed as a self-validating system. The use of DBU allows for a homogeneous reaction mixture, while the specific acidic workup ensures the complete removal of the amine catalyst without hydrolyzing the ester product.

  • Preparation: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the system with inert gas (N₂ or Argon) for 5 minutes.

  • Reagent Loading: Add 3-bromo-1H-pyrazole (1.47 g, 10.0 mmol, 1.0 equiv) and anhydrous Acetonitrile (MeCN, 20 mL) to the flask. Stir until fully dissolved.

  • Acceptor Addition: Add ethyl crotonate (1.86 mL, 15.0 mmol, 1.5 equiv). Note: The 0.5 equiv excess compensates for the lower reactivity of the β -methyl acrylate and drives the equilibrium forward.

  • Catalyst Addition: Syringe in DBU (0.30 mL, 2.0 mmol, 0.2 equiv) dropwise at room temperature. The solution may slightly darken.

  • Reaction: Lower the flask into a pre-heated oil bath at 75 °C. Stir vigorously for 8 hours.

    • Validation Step: Monitor the consumption of 3-bromopyrazole via TLC (Hexanes:EtOAc 3:1, UV active). The product spot will run slightly higher than the starting pyrazole.

  • Quenching & Workup: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the MeCN. Dilute the resulting crude oil with Ethyl Acetate (EtOAc, 50 mL).

    • Validation Step: Wash the organic layer with saturated aqueous NH₄Cl (2 × 25 mL). This mildly acidic wash protonates the DBU, pulling it into the aqueous layer while leaving the ester intact.

    • Wash with brine (25 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.

  • Purification: Purify the crude mixture via flash column chromatography (silica gel, gradient elution from 5% to 15% EtOAc in Hexanes). The major 3-bromo isomer elutes first, clearly separating from the minor 5-bromo isomer.

References

  • Cs2CO3 catalyzed direct aza-Michael addition of azoles to α,β-unsaturated malonates Source: RSC Advances URL:[Link]

  • Aza-Michael addition of aliphatic or aromatic amines to α,β-unsaturated compounds catalyzed by a DBU-derived ionic liquid under solvent-free conditions Source: Tetrahedron Letters (via ResearchGate) URL:[Link]

Sources

Optimization

Technical Support Center: Column Chromatography Purification of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals tackling the purification of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate via column chromatog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive, experience-driven resource for researchers, scientists, and drug development professionals tackling the purification of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate via column chromatography. Moving beyond a simple protocol, this document is structured as a technical support center, offering in-depth explanations, troubleshooting for common issues, and practical FAQs to ensure a successful and efficient purification process.

Understanding the Molecule and Method

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a moderately polar molecule. Its structure contains a polar pyrazole ring, which is weakly basic, and an ethyl ester group.[1] This combination of functional groups dictates its behavior on a polar stationary phase like silica gel. The goal of column chromatography is to exploit the differential adsorption of the target compound and its impurities onto the stationary phase, allowing for their separation as a mobile phase is passed through the column.[2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for this purification? A1: Standard silica gel (60-120 mesh or 230-400 mesh for flash chromatography) is the most common and effective stationary phase for purifying pyrazole derivatives like this one.[2][3] Its polar surface interacts well with the pyrazole and ester moieties, providing good separation from less polar impurities.

Q2: How do I select the best mobile phase (eluent)? A2: The ideal mobile phase should be determined using Thin-Layer Chromatography (TLC) before running the column.[4] A common and effective solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5] Start by testing various ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate) on a TLC plate. The optimal system will give your target compound a Retention Factor (Rf) of approximately 0.25-0.35, which generally provides the best separation on a column.[4]

Q3: What are common impurities I should expect? A3: Common byproducts in pyrazole synthesis can include unreacted starting materials, and potentially regioisomers if the synthesis allows for it.[6] You might also encounter colored impurities arising from side reactions or decomposition.[6] TLC analysis of your crude reaction mixture is crucial for visualizing these impurities and planning your purification strategy.

Q4: Can I use a different solvent system? A4: Yes. If a hexanes/ethyl acetate system does not provide adequate separation, you can try other systems. A common alternative is dichloromethane (DCM) and methanol. Start with a high percentage of DCM and gradually increase the methanol content.[5] Always ensure your chosen solvents are miscible.[5]

Detailed Experimental Protocol: Flash Column Chromatography

This protocol outlines a standard slurry packing and elution procedure for purifying Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Materials and Equipment:
  • Glass chromatography column

  • Silica gel (230-400 mesh for flash chromatography)

  • Eluent (e.g., hexanes/ethyl acetate mixture, optimized by TLC)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and visualization method (e.g., UV lamp, staining solution)

  • Rotary evaporator

Step-by-Step Procedure:
  • TLC Analysis and Solvent System Selection:

    • Dissolve a small amount of your crude product in a solvent like ethyl acetate or dichloromethane.

    • Spot the solution onto a silica gel TLC plate.

    • Develop several TLC plates using different ratios of hexanes and ethyl acetate.

    • Identify a solvent system that gives the target compound an Rf value between 0.25 and 0.35 and provides good separation from impurities.[4]

  • Column Preparation (Slurry Packing):

    • Select a column of appropriate size (a general rule is a silica gel to crude product weight ratio of 30:1 to 50:1).[3]

    • Insert a small plug of cotton or glass wool at the bottom of the column and add a thin layer of sand.[2]

    • In a separate beaker, make a slurry of the required amount of silica gel in your starting eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Open the stopcock to drain some solvent, allowing the silica to pack down. Add more eluent as needed, ensuring the silica bed never runs dry.[7]

    • Once the silica is packed, add a protective layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (approximately 1-2 times the weight of your crude product) to this solution.

    • Evaporate the solvent using a rotary evaporator until you have a dry, free-flowing powder.[3]

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Carefully add your eluent to the column, taking care not to disturb the top layer of sand and sample.

    • Apply gentle air pressure to the top of the column to begin elution (flash chromatography). Aim for a flow rate where the solvent level drops about 5-7 cm per minute.[7]

    • Collect the eluent in fractions (e.g., 10-20 mL per fraction, depending on column size).[7]

    • If your TLC showed impurities that are much less polar than your product, you can start with a less polar solvent mixture and gradually increase the polarity (gradient elution) to first wash off these impurities before eluting your target compound.[5]

  • Analysis and Product Recovery:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator to obtain your purified Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Troubleshooting Guide

This section addresses common problems encountered during the purification process in a question-and-answer format.

Problem Possible Cause(s) Solution(s)
Product is not eluting from the column. The mobile phase is not polar enough.Gradually increase the polarity of your eluent. For a hexanes/ethyl acetate system, increase the percentage of ethyl acetate.
Product is eluting too quickly (with the solvent front). The mobile phase is too polar.Decrease the polarity of your eluent. For a hexanes/ethyl acetate system, decrease the percentage of ethyl acetate.
Poor separation of product and impurities (overlapping spots on TLC). The chosen solvent system has insufficient selectivity. The column was packed improperly. The column was overloaded with crude product.Re-optimize the mobile phase with TLC, trying different solvent combinations. Repack the column carefully, ensuring no air bubbles or cracks. Use a larger column or less crude material.
Streaking or "tailing" of the product spot on TLC and in the column. The compound is interacting too strongly with the silica gel, which can be due to its basicity. The sample was loaded in too strong a solvent.Add a small amount (e.g., 0.5-1%) of a modifier like triethylamine to your eluent to neutralize active sites on the silica. Ensure the sample is loaded in a weak solvent or dry-loaded.[8]
Cracks or channels forming in the silica bed during the run. The silica bed has run dry. The column was packed unevenly.This is often irreversible for the current run. To prevent it, always keep the solvent level above the top of the silica bed. Ensure the silica is packed as a uniform slurry.
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for diagnosing and solving common issues during column chromatography.

TroubleshootingWorkflow Chromatography Troubleshooting Start Problem Observed PoorSep Poor Separation Start->PoorSep NoElution Product Not Eluting Start->NoElution FastElution Product Elutes Too Fast Start->FastElution Tailing Peak Tailing / Streaking Start->Tailing CheckTLC Re-evaluate TLC | Rf ~0.25-0.35? PoorSep->CheckTLC SolventTooNonPolar Solution: Increase Eluent Polarity NoElution->SolventTooNonPolar SolventTooPolar Solution: Decrease Eluent Polarity FastElution->SolventTooPolar CheckLoading Sample Loading | Dry or minimal solvent? Tailing->CheckLoading CheckPacking Column Packing | Uniform bed? No cracks? CheckTLC->CheckPacking Yes OptimizeSolvent Solution: Re-optimize Solvent System (TLC) CheckTLC->OptimizeSolvent No CheckLoading->Tailing No, review loading technique AddModifier Solution: Add Modifier (e.g., 1% TEA) CheckLoading->AddModifier Yes Repack Solution: Repack Column / Reduce Load CheckPacking->Repack No

Caption: A decision tree for troubleshooting common column chromatography issues.

References

  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • BenchChem. (2025). Identifying and removing byproducts in pyrazole synthesis.
  • Welch Materials. (2024, November 25). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • BenchChem. (2025). Overcoming poor solubility of pyrazole derivatives during reaction workup.
  • Waters. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • Silver, J. (2014, January 9). What is the basic principle for selecting mobile phase in preparative column chromatography?.
  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices.
  • BenchChem. (2025, December). dealing with poor solubility of pyrazole derivatives during synthesis.
  • Yang, W. (2015, December 18). Simulated moving bed chromatography for the separation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid under nonlinear conditions. PubMed.
  • EPFL.
  • Bicalho, I. C., et al. (2006). Optimization of the production of ethyl esters by ultrasound assisted reaction of soybean oil and ethanol.
  • BenchChem. (2025).
  • University of Rochester.
  • Theseus. (2018). Optimization of automated flash chromatography methods for purification of two organic chemistry compounds for production use.
  • Request PDF.
  • Magritek.
  • Organic Syntheses. (2025, June 19).
  • BenchChem. (2025). Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles.
  • MDPI.
  • Beilstein Journals. Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes.
  • ResearchGate. (2025, April 29).
  • Thermo Fisher Scientific. Ion Chromatography Troubleshooting Guide - Resolving IC Analysis Issues.
  • Scholarworks@UNIST. 저작자표시-비영리-변경금지 2.0 대한민국 이용자는 아래의 조건을 따르는 경우에 한하여 자유롭.
  • Agilent. (2018, January 31). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS.

Sources

Troubleshooting

Optimizing Buchwald-Hartwig amination of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Welcome to the Technical Support Center for the optimization of the Buchwald-Hartwig amination of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate . This substrate presents a dual challenge: the basic nitrogen (N2) of the 5-me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of the Buchwald-Hartwig amination of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate .

This substrate presents a dual challenge: the basic nitrogen (N2) of the 5-membered pyrazole ring can coordinate to and poison the palladium catalyst[1], while the ethyl butanoate ester is highly susceptible to hydrolysis or alpha-deprotonation in the presence of strong bases[2]. This guide provides field-proven, self-validating methodologies to navigate these mechanistic pitfalls.

Part 1: Diagnostic Workflow

Before adjusting your reaction parameters, use the following diagnostic logic to identify the root cause of your reaction failure.

TroubleshootingWorkflow Start Issue: Low Yield or Reaction Failure CheckEster Is the ester hydrolyzed? (LC-MS: M-28 or M-46) Start->CheckEster BaseFix Action: Switch base from NaOtBu to K3PO4 CheckEster->BaseFix Yes CheckPd Is starting material unreacted? (Suspect Pd poisoning) CheckEster->CheckPd No LigandFix Action: Use bulky ligands (e.g., tBuBrettPhos) CheckPd->LigandFix Yes CheckDehal Is dehalogenation observed? (Ar-Br to Ar-H) CheckPd->CheckDehal No SolventFix Action: Ensure anhydrous conditions & degas solvent CheckDehal->SolventFix Yes

Fig 1. Diagnostic workflow for troubleshooting Buchwald-Hartwig amination failures.

Part 2: Core Optimization Parameters

To achieve high conversion without degrading the ester, the reaction parameters must be tightly controlled. Table 1 summarizes the causal relationship between reagent selection and reaction success.

Table 1: Reaction Optimization Matrix

ParameterRecommended ChoiceAvoidMechanistic Rationale
Base Anhydrous K3​PO4​ or Cs2​CO3​ NaOtBu, KOtBu, LiHMDSStrong alkoxide bases are highly nucleophilic and will cause transesterification or saponification of the ethyl butanoate group[2].
Ligand tBuBrettPhos or XPhosBINAP, dppf, PPh3Extremely bulky biarylphosphines prevent the pyrazole N2 atom from coordinating to the Pd center, which causes catalyst poisoning[1].
Pd Source Palladacycle G3/G4 PrecatalystsPd(OAc)₂ (without pre-activation)G3/G4 precatalysts generate the active Pd(0) monoligated species rapidly under mild conditions, bypassing the need for strong reduction bases[3].
Solvent 1,4-Dioxane or TolueneDMF, DMSO, WaterNon-polar or moderately polar aprotic solvents stabilize the catalytic intermediates and prevent ester hydrolysis[2].

Part 3: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Built-in checkpoints ensure that if a failure occurs, the exact point of deviation can be isolated.

Materials Required:

  • Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (1.0 equiv)

  • Amine nucleophile (1.2–1.5 equiv)

  • tBuBrettPhos Pd G3 precatalyst (2–5 mol%)

  • Anhydrous K3​PO4​ (2.0 equiv, finely milled)

  • Anhydrous, degassed 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Base Preparation & Validation: Grind K3​PO4​ into a fine powder and dry it in a vacuum oven at 120 °C overnight.

    • Validation Checkpoint: The salt must be a free-flowing powder. Clumping indicates moisture, which will act as a hydride source and cause dehalogenation of your pyrazole.

  • Reaction Assembly: In a glovebox or using standard Schlenk technique, charge an oven-dried reaction vial with the bromopyrazole substrate, the amine, and the dried K3​PO4​ . Add the tBuBrettPhos Pd G3 precatalyst.

    • Validation Checkpoint: Using a preformed G3 precatalyst guarantees a precise 1:1 Pd-to-ligand ratio, eliminating the variable of in-situ ligand complexation efficiency that plagues Pd(OAc)₂ systems[3].

  • Solvent Addition: Evacuate and backfill the vial with Argon (3x). Add the anhydrous 1,4-Dioxane.

    • Validation Checkpoint: The solvent must be sparged with Argon for at least 15 minutes prior to use to prevent oxidative degradation of the electron-rich phosphine ligand.

  • Execution & Monitoring: Seal the vial and heat to 80–100 °C in a pre-heated block for 12–24 hours.

    • Validation Checkpoint: Monitor via LC-MS at 2 hours. A successful initiation is marked by the appearance of the product M+H peak and the strict absence of M-28 or M-46 peaks (which would indicate ester degradation).

  • Quench & Yield Validation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove phosphate salts and Pd black.

    • Validation Checkpoint: Before column chromatography, spike the crude mixture with a known amount of 1,3,5-trimethoxybenzene. Analyze via ¹H NMR to determine the precise spectroscopic yield, validating the efficiency of your physical workup.

Part 4: Frequently Asked Questions (FAQs)

Q: My LC-MS shows a mass corresponding to M-28 or M-46. What went wrong? A: You are observing the loss of the ethyl group (M-28, likely via elimination) or complete ester hydrolysis (M-46, loss of ethanol). This is a direct consequence of using a base that is too strong or nucleophilic (such as NaOtBu) or using wet solvents. Switch to finely milled, anhydrous K3​PO4​ [2].

Q: The reaction stalls at 20% conversion, and I see unreacted bromopyrazole. Should I increase the temperature? A: Do not simply increase the temperature, as this will thermally degrade the ester. Stalling is typically caused by catalyst poisoning. Unprotected or partially hindered 5-membered heterocycles like pyrazole can coordinate to the Pd center. Ensure you are using a highly sterically demanding ligand like tBuBrettPhos, which forces the active Pd species to remain monoligated and physically blocks off-target nitrogen coordination[1].

Q: I am trying to couple a primary aliphatic amine, but I am getting a mixture of products, including double arylation. How do I fix this? A: Primary amines are prone to double arylation because the initial secondary amine product can compete with the primary amine starting material. To suppress this, rely on ligand sterics. BrettPhos is specifically designed to favor monoarylation of primary amines due to its precise steric profile, whereas RuPhos is better suited if you are coupling secondary amines.

Q: I observe significant dehalogenation (formation of Ethyl 3-(1H-pyrazol-1-yl)butanoate) instead of the aminated product. Why? A: Dehalogenation occurs when the Pd(II)-aryl intermediate undergoes β -hydride elimination (usually from the amine or an alkoxide base) followed by reductive elimination of the Ar-H bond. To minimize this, ensure your amine is not excessively sterically hindered (which slows down the desired C-N reductive elimination). Most importantly, strictly exclude moisture, as water can act as a hydride source under basic cross-coupling conditions.

Part 5: Mechanistic Insights

Understanding the catalytic cycle is crucial for troubleshooting. The diagram below illustrates how the careful selection of a bulky ligand and a mild base protects both the catalyst and the substrate.

CatalyticCycle Pd0 Active Pd(0)L (Bulky Ligand prevents pyrazole N-coordination) OxAdd Oxidative Addition (C-Br bond cleavage) Pd0->OxAdd PdII_Ar Pd(II)(Ar)(Br)L OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation (K3PO4 protects ester) PdII_Ar->AmineCoord PdII_Amido Pd(II)(Ar)(NR2)L AmineCoord->PdII_Amido RedElim Reductive Elimination (Product Release) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration

Fig 2. Mechanistic pathway highlighting ester-compatible base and ligand-protected Pd center.

References

  • Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides Organic Letters - ACS Publications URL:[Link]

  • Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point University of Windsor / Advanced Synthesis & Catalysis URL: [Link]

Sources

Optimization

Technical Support Center: Navigating the Solubility of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Welcome to the dedicated technical support center for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate. This guide is designed for researchers, scientists, and professionals in drug development who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these obstacles and advance your research.

Understanding the Molecule: A Structural Perspective on Solubility

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate possesses a unique combination of functional groups that dictate its solubility profile. The pyrazole ring, an aromatic heterocycle, can participate in hydrogen bonding, while the bromo-substituent adds to the molecule's hydrophobicity. The ethyl butanoate chain further contributes to its non-polar character. This structural duality can lead to complex solubility behavior in different organic solvents.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses common solubility issues encountered during experimental work with Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Issue 1: The compound is not dissolving in my chosen solvent at room temperature.

  • Underlying Cause: The solvent may not have the optimal polarity to overcome the crystal lattice energy of the solid compound.

  • Troubleshooting Steps:

    • Solvent Screening: Test a range of solvents with varying polarities. A good starting point is to test a polar aprotic solvent (e.g., acetone, acetonitrile), a polar protic solvent (e.g., ethanol, methanol), and a less polar solvent (e.g., dichloromethane, ethyl acetate).[1]

    • Gentle Heating: For many organic compounds, solubility increases with temperature.[2] Gently warm the mixture while stirring. Be cautious to avoid solvent boiling and potential compound degradation.

    • Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid aggregates and enhance dissolution.

    • Co-solvent System: If the compound shows partial solubility in two different miscible solvents, a mixture of the two (a co-solvent system) can often provide the ideal polarity for complete dissolution.[3]

Issue 2: The compound dissolves upon heating but precipitates out upon cooling.

  • Underlying Cause: This is a classic sign of a supersaturated solution. The solubility of the compound is significantly lower at room temperature than at elevated temperatures.

  • Troubleshooting Steps:

    • Maintain Elevated Temperature: If your experimental setup allows, maintain the temperature at which the compound remains dissolved.

    • Use a Co-solvent: Introduce a co-solvent in which the compound has higher solubility at room temperature. This can help to keep the compound in solution as it cools.

    • Dilution: If the concentration is not critical, diluting the solution with more of the same solvent can prevent precipitation.

Issue 3: The compound seems to be reacting with my solvent.

  • Underlying Cause: While less common with relatively stable compounds, some solvents can be reactive under certain conditions (e.g., presence of trace acids or bases, elevated temperatures). Protic solvents, for instance, can sometimes participate in reactions.[1]

  • Troubleshooting Steps:

    • Use Anhydrous Solvents: If moisture is a concern, use freshly dried, anhydrous solvents.

    • Switch to an Inert Solvent: Opt for a less reactive, aprotic solvent.

    • Monitor with Analytical Techniques: Use techniques like TLC or LC-MS to check for the appearance of new spots or peaks that would indicate a reaction is occurring.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate in common organic solvents?

Q2: How does the bromo-substituent affect the solubility?

The bromine atom increases the molecular weight and the overall hydrophobicity of the molecule. This can decrease its solubility in highly polar solvents like water but may enhance its solubility in less polar organic solvents compared to its non-brominated analog.

Q3: Can I use a "like dissolves like" approach to select a solvent?

Yes, the "like dissolves like" principle is a valuable starting point.[3] Given the molecule's moderate polarity, solvents of similar polarity are likely to be effective. However, experimental verification is always recommended due to the complex interplay of intermolecular forces.

Q4: Are there any safety precautions I should take when heating solvents?

Absolutely. Always heat solvents in a well-ventilated fume hood. Use a heating mantle or a sand bath for even heating and avoid open flames, especially with flammable solvents. Ensure your glassware is in good condition and use a condenser to prevent solvent evaporation.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

This protocol allows for the rapid assessment of solubility in a variety of solvents.

Materials:

  • Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

  • A selection of organic solvents (e.g., acetone, acetonitrile, ethanol, methanol, dichloromethane, ethyl acetate, toluene, hexane)

  • Small vials (e.g., 1-2 mL) with caps

  • Vortex mixer

  • Small magnetic stir bar (optional)

Procedure:

  • Weigh approximately 5-10 mg of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate into each vial.

  • Add a small, measured volume of a solvent to the first vial (e.g., 0.5 mL).

  • Cap the vial and vortex for 30-60 seconds.

  • Visually inspect for dissolution. If the solid has dissolved, the compound is soluble at that concentration.

  • If the solid has not dissolved, add another measured volume of the solvent (e.g., another 0.5 mL) and repeat step 3.

  • Continue adding solvent in measured increments until the solid dissolves or a maximum practical volume is reached.

  • Repeat for each solvent to be tested.

Protocol 2: Determining Approximate Solubility

This protocol provides a more quantitative measure of solubility.

Materials:

  • Same as Protocol 1

  • Analytical balance

  • Graduated pipette or syringe

Procedure:

  • Add a known mass of the compound (e.g., 20 mg) to a vial.

  • Slowly add a chosen solvent in small, accurately measured volumes (e.g., 0.1 mL at a time).

  • After each addition, cap the vial and vortex until the solid dissolves or it is clear that it will not dissolve further with that volume.

  • Record the total volume of solvent required to completely dissolve the solid.

  • Calculate the approximate solubility in mg/mL or g/L.

Data Presentation

Table 1: Predicted Solubility of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, DMF, DMSOHighThese solvents can interact with the polar pyrazole ring and ester group without the steric hindrance of protic hydrogens.[1]
Polar Protic Ethanol, MethanolModerate to HighCan act as hydrogen bond acceptors and have dipole-dipole interactions.[1] Potential for hydrogen bonding with the solvent.
Chlorinated Dichloromethane (DCM)ModerateThe polarity is suitable for the overall molecule, balancing the polar and non-polar regions.
Ethers Diethyl ether, Tetrahydrofuran (THF)Moderate to LowLess polar than alcohols, but can still interact with the ester group.
Aromatic TolueneLowPrimarily non-polar interactions, may not be sufficient to dissolve the polar parts of the molecule.
Aliphatic Hexane, HeptaneVery LowHighly non-polar, unlikely to effectively solvate the polar functional groups.

Visualizations

Troubleshooting Workflow for Solubility Issues

Solubility Troubleshooting start Start: Compound is Insoluble solvent_screen Perform Solvent Screen (Protocol 1) start->solvent_screen precipitates Dissolves Hot, Precipitates Cold start->precipitates If dissolves only with heat reaction_suspected Reaction with Solvent Suspected start->reaction_suspected If degradation is observed heating Apply Gentle Heating solvent_screen->heating If partially soluble dissolved Compound Dissolved solvent_screen->dissolved If successful sonication Use Sonication heating->sonication If still not dissolved heating->dissolved If successful co_solvent Try a Co-solvent System sonication->co_solvent If still not dissolved co_solvent->dissolved maintain_temp Maintain Elevated Temperature precipitates->maintain_temp use_co_solvent_precip Add Co-solvent precipitates->use_co_solvent_precip dilute Dilute Solution precipitates->dilute remains_dissolved Remains in Solution maintain_temp->remains_dissolved use_co_solvent_precip->remains_dissolved dilute->remains_dissolved use_anhydrous Use Anhydrous Solvent reaction_suspected->use_anhydrous use_inert Switch to Inert Solvent reaction_suspected->use_inert monitor_reaction Monitor with TLC/LC-MS use_anhydrous->monitor_reaction use_inert->monitor_reaction no_reaction No Reaction Observed monitor_reaction->no_reaction

Caption: A logical workflow for troubleshooting common solubility issues.

Solvent Selection Guide

Solvent Selection Guide compound Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Pyrazole Ring (Polar, H-bond acceptor) Bromo Group (Hydrophobic) Ethyl Butanoate (Moderately Polar) high_polarity High Polarity Solvents (e.g., Water, Methanol) compound->high_polarity Mismatch moderate_polarity Moderate Polarity Solvents (e.g., Acetone, DCM, Ethyl Acetate) compound->moderate_polarity Good Match low_polarity Low Polarity Solvents (e.g., Toluene, Hexane) compound->low_polarity Mismatch solubility_high Predicted Solubility: Low high_polarity->solubility_high solubility_moderate Predicted Solubility: High to Moderate moderate_polarity->solubility_moderate solubility_low Predicted Solubility: Very Low low_polarity->solubility_low

Caption: A guide to selecting an appropriate solvent based on polarity matching.

References

  • Fiveable. (2025, August 15). Solubility in organic solvents: Organic Chemistry II Study.... Retrieved from [Link]

  • Kwantlen Polytechnic University. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

  • ACS Publications. (2008, April 10). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Properties of Esters. Retrieved from [Link]

  • PMC. (n.d.). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents. Retrieved from [Link]

  • NextSDS. (n.d.). ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate — Chemical Substance Information. Retrieved from [Link]

  • ijarsct. (2026, March 15). Synthesis and Biological Evaluation of Some Pyrazole Derivatives. Retrieved from [Link]

  • Physical Chemistry Research. (2023, November 19). Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model. Retrieved from [Link]

  • PubChem. (n.d.). ethyl 4-bromo-1H-pyrazole-3-carboxylate. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Regioselectivity and Byproduct Reduction in 3-Bromopyrazole Alkylation

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the regioselective alkyla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the regioselective alkylation of 3-bromopyrazole.

In this center, we move beyond basic textbook chemistry to provide field-proven, mechanism-driven solutions. By understanding the thermodynamic and kinetic forces at play, you can eliminate unwanted regioisomeric byproducts and streamline your synthetic pipeline.

Diagnostic Overview: The Regioselectivity Challenge

The Core Issue: When alkylating 3-bromopyrazole, the primary "byproducts" are rarely degradation impurities; rather, they are the undesired regioisomers. Because 3-bromo-1H-pyrazole exists in a tautomeric equilibrium with 5-bromo-1H-pyrazole, both the N1 and N2 nitrogen atoms can act as nucleophiles.

The Causality of Isomerization: Under standard basic conditions (e.g., K₂CO₃ in DMF), the reaction is typically under thermodynamic control . The bulky bromine atom at the C3 position creates significant steric hindrance. Consequently, the incoming electrophile preferentially attacks the less hindered N2 position, leading to the formation of 1-alkyl-5-bromopyrazole as the major product. If your target is the 1-alkyl-3-bromopyrazole (N1 alkylation), standard conditions will result in poor yields and laborious chromatographic separations.

DivergentPathways TautA 3-Bromo-1H-pyrazole (Tautomer A) TautB 5-Bromo-1H-pyrazole (Tautomer B) TautA->TautB Tautomeric Equilibrium RX Alkylating Agent (R-X) + Base TautA->RX TautB->RX Prod1 1-Alkyl-3-bromopyrazole (N1 Isomer - Kinetic) RX->Prod1 Lewis Acid (e.g., TMSOTf) Prod2 1-Alkyl-5-bromopyrazole (N2 Isomer - Thermodynamic) RX->Prod2 Halide Additives / Heat

Caption: Divergent alkylation pathways of 3-bromopyrazole under kinetic vs. thermodynamic control.

Core Troubleshooting FAQs

Q: How do standard solvents and bases influence the N1:N2 ratio?

A: The choice of base dictates the nature of the pyrazolide intermediate. Soft bases with large counterions (e.g., Cs₂CO₃) in polar aprotic solvents (DMF, MeCN) create a "naked" pyrazolide anion, which strongly favors the thermodynamically stable N2-alkylated product (1-alkyl-5-bromopyrazole) due to steric avoidance of the C3-bromine. Conversely, using hard bases (e.g., NaH) in less polar solvents (THF) keeps the counterion tightly coordinated, which can marginally increase N1 alkylation, though rarely to synthetically useful levels (>3:1).

Q: I need >95% selectivity for 1-alkyl-3-bromopyrazole (N1). How can I achieve this?

A: You must shift the reaction from thermodynamic to kinetic control . This is achieved by introducing Lewis acid additives. As demonstrated by Stahl and co-workers in the context of cross-coupling , additives like Trimethylsilyl trifluoromethanesulfonate (TMSOTf) or BF₃·OEt₂ preferentially coordinate to the more basic/less hindered N2 nitrogen. This coordination blocks the N2 site, forcing the electrophile to attack the N1 position, yielding the 3-bromo isomer.

Q: What if I specifically want the 1-alkyl-5-bromopyrazole (N2) isomer?

A: While standard conditions favor the N2 isomer, you can achieve near-perfect absolute regiocontrol (>99:1) using Magnesium-catalyzed N2-regioselective alkylation. As reported by Gosselin and co-workers , Mg-catalysts coordinate simultaneously to the pyrazole and the alkylating agent, directing the alkylation exclusively to the N2 position via a highly ordered transition state.

Data Analytics: Regioselectivity Comparison

The following table summarizes the quantitative impact of reaction conditions on the regioselective outcome of 3-bromopyrazole alkylation.

Reaction StrategyCatalyst / AdditiveBaseSolventDominant RegioisomerTypical Ratio (N1:N2)
Standard Alkylation NoneK₂CO₃DMF1-Alkyl-5-bromopyrazole (N2)1:3 to 1:5
Kinetic Trapping TMSOTfDIPEADCM1-Alkyl-3-bromopyrazole (N1)> 10:1
Mg-Catalysis Mg(OtBu)₂ (10 mol%)K₂CO₃THF1-Alkyl-5-bromopyrazole (N2)< 1:20
Biocatalytic Engineered TransferaseNoneAq. BufferSubstrate Dependent> 99:1

Advanced Methodologies & Protocols

Protocol A: Lewis Acid-Directed N1-Alkylation (Kinetic Control)

Use this protocol when the 1-alkyl-3-bromopyrazole isomer is required.

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried Schlenk flask with 3-bromopyrazole (1.0 equiv) and anhydrous Dichloromethane (DCM) under an inert N₂ atmosphere.

  • Kinetic Trapping: Cool the solution to 0 °C. Add TMSOTf (1.1 equiv) dropwise.

    • Causality: Low temperature prevents premature thermodynamic equilibration. The TMS group reversibly coordinates to the less hindered N2 position, acting as an in situ protecting group.

  • Alkylation: Add the alkyl halide (1.2 equiv) followed by a non-nucleophilic base such as DIPEA (1.5 equiv).

  • Propagation: Stir the reaction for 4 hours, allowing it to slowly warm to room temperature.

Self-Validating System: Pull a 10 µL aliquot, quench in 1 mL of Methanol, and analyze via LC-MS. The N1 isomer (3-bromo) typically elutes slightly later than the N2 isomer (5-bromo) on a reverse-phase C18 column due to its exposed dipole moment. Stop the reaction only when the peak area ratio confirms N1:N2 > 10:1.

Protocol B: The SEM-Group Transposition Strategy (Absolute Control)

Use this protocol for complex, multi-step functionalizations where Lewis acids are incompatible. This leverages the "SEM Switch" developed by Sames and co-workers .

Step-by-Step Methodology:

  • Initial Protection: React 3-bromopyrazole with SEM-Cl and NaH in THF.

    • Causality: This yields predominantly 1-SEM-3-bromopyrazole due to the kinetic preference of the highly reactive SEM-Cl.

  • Transposition (The "Switch"): Heat the isolated 1-SEM-3-bromopyrazole in toluene at 110 °C with a catalytic amount of Lewis acid (e.g., ZnBr₂).

    • Causality: Thermal energy drives the SEM group to migrate to the thermodynamically favored N2 position, yielding 1-SEM-5-bromopyrazole. This exposes the N1 position.

  • Final Alkylation: Treat the 1-SEM-5-bromopyrazole with your desired alkylating agent (e.g., an alkyl triflate) to form the quaternary pyrazolium salt, followed by immediate TBAF-mediated deprotection of the SEM group to yield pure 1-alkyl-3-bromopyrazole.

Self-Validating System: Monitor the transposition step (Step 2) via ¹H NMR. The methylene protons of the SEM group (-CH₂-O-) exhibit a distinct chemical shift difference between the N1 and N2 positions. The reaction is complete when the initial methylene singlet completely shifts upfield.

SEMSwitch Start 3-Bromopyrazole SEM_Prot SEM-Cl, Base (Initial Protection) Start->SEM_Prot Inter1 1-SEM-3-bromopyrazole SEM_Prot->Inter1 Switch SEM Transposition (Thermal Shift) Inter1->Switch Inter2 1-SEM-5-bromopyrazole Switch->Inter2 Alk N-Alkylation & Deprotection Inter2->Alk Final 1-Alkyl-3-bromopyrazole (Pure Regioisomer) Alk->Final

Caption: Workflow for the SEM-group transposition strategy enabling absolute regiocontrol.

Protocol C: Biocatalytic Alkylation (Green Chemistry Alternative)

For researchers looking to avoid protecting groups and heavy metals entirely.

Step-by-Step Methodology:

  • Enzyme Preparation: Prepare a buffered aqueous solution (pH 7.5) containing engineered pyrazole-alkylating transferase enzymes .

  • Substrate Addition: Introduce 3-bromopyrazole (2 mM) and a simple haloalkane (e.g., iodoethane, 10 equiv).

  • Incubation: Incubate at 30 °C for 30–72 hours.

    • Causality: The enzyme's active site physically constrains the pyrazole orientation, overriding intrinsic chemical thermodynamics to force highly specific C–N bond formation.

Self-Validating System: Because this reaction occurs in an aqueous buffer, reaction progress must be validated by extracting a 50 µL sample into Ethyl Acetate, evaporating the solvent, and running a rapid GC-MS analysis to confirm the absence of over-alkylated quaternary salts.

References

  • Chen, S.-J., Golden, D. L., Krska, S. W., & Stahl, S. S. (2021). Copper-Catalyzed Cross-Coupling of Benzylic C–H Bonds and Azoles with Controlled N-Site Selectivity. Journal of the American Chemical Society, 143(36), 14438–14444.[Link]

  • Xu, D.-F., Frank, L., & Gosselin, F. (2019). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 30(17), 1995-2000.[Link]

  • Goikhman, R., Jacques, T. L., & Sames, D. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Journal of the American Chemical Society, 131(8), 3042-3048.[Link]

  • Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2021). Angewandte Chemie International Edition, 60(10), 5554-5560.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a cornerstone of drug safety and efficacy. For novel compounds...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, ensuring the purity of an active pharmaceutical ingredient (API) is not merely a regulatory checkpoint; it is a cornerstone of drug safety and efficacy. For novel compounds like Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate, a robust and validated analytical method is paramount. This guide provides an in-depth, scientifically grounded approach to the validation of a High-Performance Liquid Chromatography (HPLC) method for purity determination, contrasting various analytical choices and underscoring the rationale behind each validation parameter. Our methodology is firmly rooted in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4]

The Analyte: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Before delving into method validation, a fundamental understanding of the analyte is crucial.

  • Structure: C9H13BrN2O2[5]

  • Molecular Weight: 261.12 g/mol [5]

  • Key Features: A pyrazole-based heterocyclic compound with a bromo substituent and an ethyl butanoate side chain. The presence of the pyrazole ring and the ester functional group suggests potential susceptibility to hydrolysis under acidic or basic conditions, while the overall structure may be sensitive to oxidation and photolytic degradation.

This preliminary analysis informs our approach to developing a stability-indicating method.

The Foundation: Method Development and Optimization

A prerequisite to validation is a well-developed HPLC method. The goal is to achieve adequate separation of the main peak from any potential impurities and degradation products.

Comparative Analysis of Chromatographic Conditions
ParameterAlternative 1: C18 Column with Acetonitrile/WaterAlternative 2: Phenyl-Hexyl Column with Methanol/BufferRationale for Selection
Stationary Phase C18 (e.g., Eclipse XDB C18, 150mm x 4.6mm, 5µm)Phenyl-HexylC18 columns are a versatile and robust starting point for many small molecules.[6] The phenyl-hexyl could offer alternative selectivity due to pi-pi interactions with the pyrazole ring, which could be beneficial if co-eluting peaks are observed with the C18. For initial validation, the C18 is the more conventional and broadly applicable choice.
Mobile Phase Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)Methanol and Ammonium Acetate Buffer (pH 4.0)Acetonitrile often provides better peak shape and lower UV cutoff compared to methanol. The addition of an acid like TFA improves peak symmetry for basic compounds and controls the ionization state.[6][7] A buffered mobile phase, as in Alternative 2, can offer better control over retention time and is a valid approach.[8] The ACN/Water/TFA system is selected for its simplicity and effectiveness.
Detection UV at 220 nmUV at 254 nmThe optimal wavelength should be determined by a UV scan of the analyte. A lower wavelength like 220 nm is often chosen to detect a wider range of potential impurities, which may lack strong chromophores at higher wavelengths.
Flow Rate 1.0 mL/min0.8 mL/minA flow rate of 1.0 mL/min for a 4.6 mm ID column is standard and generally provides a good balance between analysis time and efficiency.[6][7]

Selected Method for Validation:

  • Column: C18, 150 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary to resolve all impurities) with 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detector: UV at 220 nm

The Core of the Guide: HPLC Method Validation Protocol

The validation of an analytical procedure is to demonstrate that it is suitable for its intended purpose.[3] For a purity method, this means it can accurately and precisely quantify the main component and its impurities.

Specificity and Forced Degradation Studies

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. A crucial part of demonstrating specificity for a purity method is the forced degradation study. This study intentionally degrades the sample to ensure that the method can separate the analyte from its degradation products, thus proving it is "stability-indicating."[9][10]

The "How":

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[11][12]

Acceptance Criteria: The method is considered specific if the peak for Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is well-resolved from any degradation product peaks. Peak purity analysis (e.g., using a diode array detector) should be performed to confirm that the main peak is spectrally pure. The target degradation is typically in the range of 5-20%.[13][14]

Linearity and Range

The "Why": Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[15]

The "How":

  • Prepare a series of at least five concentrations of a reference standard, typically from the Limit of Quantitation (LOQ) to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot the average peak area against concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999

  • Y-intercept: Should be close to zero.

Accuracy

The "Why": Accuracy is the closeness of the test results obtained by the method to the true value. It is often assessed by determining the recovery of a known amount of analyte spiked into a placebo or sample matrix.

The "How":

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

The "Why": Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[16]

The "How":

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate preparations of the sample at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.

Acceptance Criteria:

  • Relative Standard Deviation (RSD): ≤ 2.0% for both repeatability and intermediate precision.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The "Why":

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The "How": These can be determined based on the standard deviation of the response and the slope of the calibration curve:

  • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

  • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria: The LOQ should be verified by analyzing a sample at this concentration and demonstrating acceptable precision and accuracy.

Robustness

The "Why": Robustness measures the capacity of the method to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The "How":

  • Vary parameters such as:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase composition (± 2% organic)

Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.

System Suitability

The "Why": This is an integral part of any analytical procedure. The tests are based on the concept that the equipment, electronics, analytical operations, and samples to be analyzed constitute an integral system that can be evaluated as such.

The "How":

  • Inject a standard solution multiple times (e.g., five or six replicates) before sample analysis.

  • Monitor parameters like:

    • Tailing factor

    • Theoretical plates

    • Resolution (between the main peak and the closest eluting impurity)

    • %RSD of peak areas

Acceptance Criteria:

  • Tailing Factor: ≤ 2.0

  • Theoretical Plates: > 2000

  • Resolution: > 2.0

  • %RSD: ≤ 2.0%

Data Presentation and Visualization

Table 1: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterAcceptance Criteria
Specificity No interference at the retention time of the main peak. Peak purity > 990.
Linearity (r²) ≥ 0.999
Range From LOQ to 150% of the target concentration.
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ratio of 3:1
LOQ Signal-to-Noise ratio of 10:1; with acceptable precision and accuracy.
Robustness System suitability parameters met under varied conditions.

Diagram 1: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis MD_Start Initial Method Development MD_Opt Method Optimization MD_Start->MD_Opt Selectivity, Efficiency Specificity Specificity (Forced Degradation) MD_Opt->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness System_Suitability System Suitability Testing Robustness->System_Suitability Routine_Use Routine Sample Analysis System_Suitability->Routine_Use

Caption: A flowchart illustrating the sequential process of HPLC method validation.

Conclusion

The validation of an HPLC method for the purity determination of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a systematic and scientifically rigorous process. By adhering to the principles outlined in this guide and the referenced ICH guidelines, researchers and drug development professionals can establish a reliable and robust analytical method. This not only ensures regulatory compliance but also builds a foundation of trust in the quality and safety of the final drug product. The comparative approach to method development and the detailed rationale for each validation step provide a comprehensive framework for tackling similar analytical challenges with other novel pharmaceutical compounds.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. [Link]

  • Forced Degradation Studies. MedCrave online. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. ResearchGate. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. ResearchGate. [Link]

  • ICH Q1B Photostability Testing of New Drug Substances and Products. European Medicines Agency. [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. Semantic Scholar. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Focus Asia. [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Today. [Link]

  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. PubMed. [Link]

  • A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized (E‐2‐((E)‐4‐(5‐Ethoxy‐3‐Methyl‐1‐Phenyl‐1H‐Pyrazole‐4‐yl)but‐3‐en‐2‐Ylidene)) Hydrazine‐1‐Carbothioamide in Nanosuspension. Wiley Online Library. [Link]

Sources

Comparative

Comprehensive Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the analytical tractability of novel synthetic building blocks. Pyrazole derivatives are privileged scaffolds in med...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in drug metabolism and pharmacokinetics (DMPK), I frequently evaluate the analytical tractability of novel synthetic building blocks. Pyrazole derivatives are privileged scaffolds in medicinal chemistry and agrochemical development. Among them, Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (E-3-BrPB) stands out not just for its synthetic utility, but for its exceptional mass spectrometry (MS) profile.

This guide objectively compares the MS fragmentation performance and isotopic tracking capabilities of E-3-BrPB against its structural alternatives: the 3-chloro analog and the des-halogenated (non-halogenated) analog. By leveraging its unique fragmentation mechanics, researchers can drastically improve signal-to-noise ratios and metabolite identification in complex biological matrices.

The Isotopic Advantage: Natural Mass Tagging

When tracking drug candidates or synthetic intermediates through complex matrices (e.g., plasma, microsomes, or crude reaction mixtures), distinguishing the analyte from endogenous background noise is a primary challenge.

The inclusion of a bromine atom at the 3-position of the pyrazole ring provides a built-in, natural mass tag. Bromine exists in nature as two stable isotopes, 79 Br and 81 Br, in a nearly 1:1 ratio (50.69% to 49.31%). This generates a highly distinct isotopic doublet spaced exactly 2 Daltons apart in the mass spectrum .

Comparative Performance: Bromo vs. Chloro vs. Des-Halo

As shown in Table 1, the bromo-variant offers superior visual and algorithmic identification capabilities compared to its alternatives. The 3-chloro analog yields a 3:1 isotopic pattern ( 35 Cl/ 37 Cl), which is useful but can be obscured by overlapping isobaric background interferences in low-abundance samples. The des-halogenated analog relies entirely on high-resolution accurate mass (HRAM) and MS/MS library matching, making de novo metabolite identification significantly more difficult.

Table 1: Isotopic Signature Comparison for Pyrazole Butanoates

Analog VariantPrecursor Ion[M+H]⁺Primary Isotope RatioMass Defect TrackingAnalytical Performance in Complex Matrices
3-Bromo (E-3-BrPB) m/z 261.02 / 263.021:1 ( 79 Br/ 81 Br)ExcellentSuperior: Doublet acts as an unambiguous tracer.
3-Chloro Analog m/z 217.07 / 219.073:1 ( 35 Cl/ 37 Cl)ModerateGood: Pattern is recognizable but susceptible to noise.
Des-Halo Analog m/z 183.11100:0 (Monoisotopic)PoorStandard: Requires extensive MS/MS spectral matching.

Fragmentation Mechanics and Causality

To confidently identify E-3-BrPB and its derivatives, we must understand the causality behind its collision-induced dissociation (CID) pathways. Under Electrospray Ionization (ESI) in positive mode, the molecule readily protonates at the N2 position of the pyrazole ring.

Primary Cleavage Pathways
  • Ester Neutral Loss: The ethyl butanoate side chain is highly susceptible to the neutral loss of ethanol (46 Da). This is a well-documented fragmentation pathway for ethyl esters under ESI conditions, driven by the transfer of a proton from the alkyl chain to the ester oxygen, followed by the expulsion of CH 3​ CH 2​ OH .

  • N-Alkyl Bond Cleavage: Increasing the collision energy forces the cleavage of the C-N bond linking the butanoate chain to the pyrazole core. This yields the highly stable, protonated 3-bromopyrazole cation at m/z 147 / 149.

  • Pyrazole Ring Opening: At elevated collision energies, the pyrazole core undergoes ring fragmentation, typically characterized by the expulsion of hydrogen cyanide (HCN, 27 Da), a hallmark of pyrazole MS/MS behavior .

Fragmentation Precursor Precursor Ion [M+H]+ m/z 261 / 263 (1:1 Isotope Ratio) LossEtOH Fragment Ion m/z 215 / 217 Loss of Ethanol (-46 Da) Precursor->LossEtOH - CH3CH2OH (Ester Cleavage) LossEster Fragment Ion m/z 147 / 149 Protonated 3-Bromopyrazole Precursor->LossEster - C6H10O2 (N-Alkyl Cleavage) LossHCN Fragment Ion m/z 120 / 122 Loss of HCN (-27 Da) LossEster->LossHCN - HCN (Pyrazole Ring Opening)

Caption: ESI-MS/MS Fragmentation Pathway of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Table 2: Key ESI-MS/MS Product Ions and Optimal Collision Energies (CE)

Fragment Ion (m/z, 79 Br/ 81 Br)Neutral LossStructural AssignmentOptimal CE (eV)
261.02 / 263.02 NoneIntact Precursor [M+H]⁺10
214.98 / 216.98 -46 Da[M+H - Ethanol]⁺15 - 20
146.95 / 148.95 -114 DaProtonated 3-bromopyrazole25 - 30
119.94 / 121.94 -141 Da[3-bromopyrazole - HCN]⁺35 - 45

Self-Validating Analytical Workflow

To harness the diagnostic power of E-3-BrPB's fragmentation pattern, the LC-MS/MS method must be rigorously controlled. The following protocol is designed as a self-validating system, ensuring that any absence of signal is due to the sample biology/chemistry, not analytical failure.

Step-by-Step LC-HRMS/MS Protocol

1. System Suitability Testing (SST) & Calibration:

  • Action: Inject a known brominated standard (e.g., 4-bromophenylalanine) before the analytical batch.

  • Causality: This validates mass accuracy (< 5 ppm error) and confirms that the Q-TOF or Orbitrap detector is not suffering from space-charge effects that could skew the critical 1:1 79 Br/ 81 Br ratio. The ratio must read between 0.95 and 1.05.

2. Chromatographic Separation:

  • Action: Use a sub-2 µm C18 UHPLC column. Mobile Phase A: H 2​ O + 0.1% Formic Acid (FA). Mobile Phase B: Acetonitrile + 0.1% FA.

  • Causality: The 0.1% FA is mandatory. It maintains a low pH, ensuring the N2 atom of the pyrazole ring is fully protonated prior to entering the ESI source, maximizing ionization efficiency and precursor ion stability.

3. Mass Spectrometry Acquisition (Data-Dependent Acquisition - DDA):

  • Action: Set the MS1 survey scan range to m/z 100–800. Configure the dynamic exclusion to trigger MS/MS only when an isotopic doublet with a mass difference of 1.997 Da (± 5 ppm) and a 1:1 intensity ratio is detected.

  • Causality: This "isotope-triggered" DDA filters out 99% of endogenous background ions, dedicating the instrument's duty cycle exclusively to E-3-BrPB and its structural derivatives.

4. Collision-Induced Dissociation (CID):

  • Action: Apply a stepped collision energy (e.g., 20, 30, 40 eV) in the collision cell.

  • Causality: Stepped CE ensures that both low-energy fragments (loss of ethanol) and high-energy fragments (loss of HCN) are captured in a single composite MS/MS spectrum, providing a complete structural fingerprint.

Workflow Sample Sample Prep (Spiked Matrix) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI(+) Protonation LC->ESI Q1 Q1 Selection Isotope Trigger ESI->Q1 Q2 Q2 Collision (Stepped CE) Q1->Q2 Q3 Q3 Detection Fragment Mapping Q2->Q3

Caption: LC-MS/MS Workflow for Isotope-Triggered Tracking of Bromo-Pyrazole Derivatives.

Conclusion

When comparing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate to its chlorinated or non-halogenated counterparts, the analytical superiority of the bromo-variant is clear. The 1:1 isotopic doublet provides a highly specific mass tag that survives primary and secondary fragmentation pathways. By understanding the causality of its ester cleavage and pyrazole ring-opening mechanisms, researchers can design highly selective, self-validating LC-MS/MS workflows that drastically reduce false positives in complex sample analysis.

References

  • Effects of Multiple Catalyst Deactivation Pathways and Continuous Ligand Recycling on the Kinetics of Pd-Catalyzed C–N Coupling Reactions The Journal of Organic Chemistry - ACS Publications[Link]

  • Desorption Electrospray Ionization Mass Spectrometry for High-Throughput Analysis of Pharmaceutical Samples in the Ambient Environment Analytical Chemistry - ACS Publications[Link]

  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry IntechOpen[Link]

Validation

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate vs methyl ester analogs in synthesis

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating the selection of ester protecting groups in pyrazole-based pharmacophore synthesis. Executive Summary The 3-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, synthetic chemists, and drug development professionals evaluating the selection of ester protecting groups in pyrazole-based pharmacophore synthesis.

Executive Summary

The 3-bromo-1H-pyrazole moiety is a highly versatile building block extensively utilized in the synthesis of pharmaceutical compounds, including nonpeptidic integrin inhibitors and complex fused heterocycles[1]. Functionalizing this core via an aza-Michael addition to an alkyl crotonate yields a butanoate chain that serves as a critical linker in drug design[2].

However, the choice of the ester terminal group—specifically comparing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate against its methyl ester analog —is not merely a matter of availability. This decision dictates the thermodynamic kinetics of downstream saponification, the lipophilicity of the intermediates during purification, and the overall yield of the synthetic route. This guide provides an objective, data-driven comparison of these two analogs, detailing the causality behind experimental choices and providing self-validating protocols for their synthesis and functionalization.

Mechanistic Rationale & Ester Selection

The reactivity of pyrazole-butanoate esters is governed by the delicate balance of steric hindrance and electronic inductive effects.

  • Electronic Inductive Effects: Theoretically, the ethyl group is slightly more electron-donating than the methyl group due to the positive inductive effect of the additional methylene unit[3]. This subtly decreases the electrophilicity of the carbonyl carbon in the ethyl ester, making it less susceptible to nucleophilic attack during downstream amidation or saponification.

  • Steric Shielding: The bulkier ethyl group introduces measurable steric hindrance around the carbonyl center[3]. Biological and chemical hydrolytic stability studies consistently demonstrate that methyl esters are cleaved significantly faster than their ethyl homologs because the transition state of the methyl ester is less sterically congested[4].

  • Lipophilicity & Isolation: Ethyl esters inherently possess a higher LogP. When dealing with highly polar pyrazole intermediates, the ethyl ester often provides superior solubility in non-polar organic solvents, facilitating easier extraction and silica gel chromatography.

Workflow cluster_0 Ester Divergence A 3-Bromo-1H-pyrazole + Alkyl Crotonate B Aza-Michael Addition (DBU, MeCN, 60°C) A->B C1 Methyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Faster downstream hydrolysis) B->C1 Methyl Crotonate C2 Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate (Higher lipophilicity, slower hydrolysis) B->C2 Ethyl Crotonate D Suzuki-Miyaura Cross-Coupling (Pd catalyst, Ar-B(OH)2) C1->D C2->D E Saponification (LiOH, THF/H2O) D->E F Target Free Acid (e.g., Integrin Inhibitor Core) E->F

Figure 1: Divergent synthetic workflow for methyl and ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Quantitative Data & Reactivity Comparison

The following table summarizes the comparative physicochemical and reactive properties of the two analogs to guide synthetic planning.

Property / MetricMethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoateEthyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate
Steric Hindrance at Carbonyl LowModerate
Relative Hydrolysis Rate (LiOH, RT) ~2.5x FasterBaseline (1.0x)
Lipophilicity (Δ LogP) Baseline+0.4 to +0.5 higher
Aza-Michael Conversion (12h, 60°C) >95% (Less steric clash)~85-90%
Volatility Higher (Easier to remove residual crotonate)Lower
Optimal Synthetic Use Case Base-sensitive downstream targets requiring rapid, mild saponification.Need for stable, highly lipophilic intermediates during multi-step synthesis.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Each step includes built-in analytical checkpoints to confirm reaction progress without relying solely on final-stage characterization.

Protocol 1: Base-Catalyzed Aza-Michael Addition

Objective: Synthesize the ester intermediate via N-alkylation of 3-bromo-1H-pyrazole. Causality of Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is selected over inorganic bases (like Cs2​CO3​ ) because its non-nucleophilic nature prevents transesterification or competitive attack on the crotonate, while its strong basicity efficiently deprotonates the pyrazole N-H.

  • Initiation: In an oven-dried flask under an inert atmosphere, dissolve 3-bromo-1H-pyrazole (1.0 eq, 10 mmol) in anhydrous acetonitrile (0.2 M). Add DBU (0.1 eq, 1 mmol).

  • Addition: Dropwise add the chosen Michael acceptor—either methyl crotonate or ethyl crotonate (1.2 eq, 12 mmol).

  • Propagation: Heat the reaction mixture to 60°C and stir for 12 hours.

  • Self-Validation Checkpoint: Pull a 10 µL aliquot and run a TLC (Hexanes/EtOAc 3:1).

    • Validation: The starting pyrazole ( Rf​ ~0.2, stains bright yellow with KMnO4​ ) should be fully depleted. A new UV-active product spot will appear ( Rf​ ~0.5 for the methyl ester; Rf​ ~0.6 for the ethyl ester). LC-MS must show the corresponding [M+H]+ mass (m/z 247.0 for methyl; 261.0 for ethyl).

  • Isolation: Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via flash chromatography.

Mechanism A 1. Deprotonation (DBU removes N-H) B 2. Pyrazolide Anion (Nucleophile) A->B C 3. Nucleophilic Attack (Beta-carbon of Crotonate) B->C D 4. Enolate Intermediate (Protonation yields product) C->D

Figure 2: Mechanistic steps of the base-catalyzed Aza-Michael addition.

Protocol 2: Downstream Functionalization & Saponification

Objective: Perform a Suzuki-Miyaura cross-coupling on the 3-bromo position, followed by ester cleavage to yield the free acid. Causality of Reagents: The 3-bromo position is highly reactive toward oxidative addition by Palladium. Following C-C bond formation, LiOH⋅H2​O is used for saponification. Lithium coordinates with the carbonyl oxygen, enhancing the electrophilicity of the carbon center, which is particularly crucial for overcoming the steric hindrance of the ethyl ester.

  • Cross-Coupling: Combine the synthesized ester (1.0 eq), an aryl boronic acid (1.2 eq), K2​CO3​ (2.5 eq), and Pd(dppf)Cl2​ (0.05 eq) in a degassed mixture of 1,4-Dioxane/Water (4:1). Heat at 90°C for 4 hours until LC-MS confirms the disappearance of the brominated starting material.

  • Saponification (Ester-Dependent Step): Cool the mixture to room temperature. Add THF to homogenize, followed by LiOH⋅H2​O (3.0 eq).

    • If using the Methyl Ester: Stir at room temperature. Complete hydrolysis typically occurs within 1-2 hours due to minimal steric shielding[4].

    • If using the Ethyl Ester: Stirring at room temperature may take >12 hours. Heating to 40°C is recommended to drive the reaction to completion[3].

  • Self-Validation Checkpoint: Concentrate the organic solvents in vacuo. Dilute the aqueous layer with water and wash with Diethyl Ether to remove organic impurities. Slowly acidify the aqueous layer with 1M HCl to pH 3.

    • Validation: The target free acid will precipitate as a white/off-white solid. If no precipitate forms, the ester was not fully cleaved, indicating insufficient reaction time or temperature for the chosen analog.

Conclusion

The selection between ethyl and methyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate should be dictated by the downstream requirements of the synthetic campaign. The methyl ester is the superior choice when the final molecule contains base-sensitive moieties (e.g., epoxides, chiral centers prone to racemization), as it allows for rapid, mild saponification. Conversely, the ethyl ester is advantageous when synthesizing highly polar, complex intermediates where the added lipophilicity aids in chromatographic resolution and prevents premature hydrolysis during aggressive aqueous workups.

References

  • Title: A Comparative Study on the Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate. Source: benchchem.com. URL: 3

  • Title: Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Source: semanticscholar.org. URL: 4

  • Title: Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor for the Inhaled Treatment of Idiopathic Pulmonary Fibrosis. Source: acs.org. URL: 1

  • Title: Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles and 2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles. Source: mdpi.com. URL: 2

Sources

Comparative

Validating Synthetic Pathways to Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate: A Comparative Guide

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a valuable building block, incorporating a func...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a valuable building block, incorporating a functionalized pyrazole core amenable to further elaboration in medicinal chemistry programs. This guide provides an in-depth comparison of the two most plausible synthetic pathways to this target molecule: the direct Aza-Michael Addition and the classical N-Alkylation approach. We will delve into the mechanistic underpinnings of each route, present detailed experimental protocols, and offer a comparative analysis of their respective strengths and weaknesses to guide your synthetic strategy.

Introduction to Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

The pyrazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs. The presence of a bromine atom at the 3-position of the pyrazole ring in Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate offers a convenient handle for post-synthetic modification via cross-coupling reactions, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The butanoate sidechain provides a versatile functional group for further chemical transformations.

This guide will focus on two primary retrosynthetic disconnections for the target molecule, as illustrated below:

G Target Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate disconnection_A Disconnection A (Aza-Michael) Target->disconnection_A disconnection_B Disconnection B (N-Alkylation) Target->disconnection_B Start_A 3-Bromo-1H-pyrazole + Ethyl crotonate disconnection_A->Start_A Start_B 3-Bromo-1H-pyrazole + Ethyl 3-bromobutanoate disconnection_B->Start_B

Caption: Retrosynthetic analysis of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Pathway 1: Aza-Michael Addition of 3-Bromo-1H-pyrazole to Ethyl Crotonate

The aza-Michael addition, or conjugate addition, of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound is an atom-economical and convergent approach to N-functionalized heterocycles. In this pathway, the N-H of 3-bromo-1H-pyrazole adds across the double bond of ethyl crotonate.

Mechanistic Considerations and Regioselectivity

The reaction can proceed with or without a catalyst.[1] Uncatalyzed reactions typically require elevated temperatures.[1] The use of a base or a Lewis acid catalyst can facilitate the reaction under milder conditions.[2][3] A critical consideration is the regioselectivity of the addition to the unsymmetrical 3-bromo-1H-pyrazole. The pyrazole anion can, in principle, attack the electrophile from either of its two nitrogen atoms. However, the bromine substituent at the 3-position exerts significant steric hindrance, favoring alkylation at the less hindered N1 position.[4][5]

G cluster_pathway1 Pathway 1: Aza-Michael Addition Start 3-Bromo-1H-pyrazole + Ethyl Crotonate Catalyst Base or Lewis Acid Start->Catalyst Deprotonation Intermediate Pyrazole Anion Intermediate Product Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Intermediate->Product Nucleophilic Attack Catalyst->Intermediate G cluster_pathway2 Pathway 2: N-Alkylation Start 3-Bromo-1H-pyrazole Base Base (e.g., NaH) Start->Base Deprotonation Intermediate Pyrazole Anion Product Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Intermediate->Product SN2 Reaction AlkylatingAgent Ethyl 3-bromobutanoate AlkylatingAgent->Product Base->Intermediate

Sources

Validation

GC-MS Analysis of Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate Impurities: A Comparative Guide to Column Chemistries and Methodologies

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a high-value synthetic intermediate utilized in the development of pyrazole-based active pharmaceutical ingredients (APIs). During its synthesis—typically driven by the Micha...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a high-value synthetic intermediate utilized in the development of pyrazole-based active pharmaceutical ingredients (APIs). During its synthesis—typically driven by the Michael addition of 3-bromopyrazole to ethyl crotonate—several structurally related impurities are generated. The most analytically challenging of these is the 5-bromo regioisomer, alongside unreacted starting materials and over-brominated side products.

As a Senior Application Scientist, I have designed this guide to objectively compare analytical approaches for resolving these impurities. Gas Chromatography-Mass Spectrometry (GC-MS) serves as the gold standard for this analysis due to the high volatility and thermal stability of low-molecular-weight pyrazole esters[1].

Mechanistic Causality: The Regioisomer Challenge

In Electron Ionization Mass Spectrometry (EI-MS) at 70 eV, pyrazole derivatives undergo highly characteristic fragmentation. This process is primarily driven by the expulsion of HCN and N₂ from the pyrazole core, followed by halogen migration in polybrominated species[2].

The critical analytical bottleneck lies in the regioisomers. Because the 3-bromo and 5-bromo isomers of our target molecule form identical radical cations that rearrange prior to fragmentation, their EI-MS spectra are virtually indistinguishable[3]. Consequently, mass spectrometry alone cannot differentiate them. Baseline chromatographic resolution is an absolute, non-negotiable requirement.

ImpurityPathway SM Starting Materials: 3-Bromopyrazole + Ethyl Crotonate Target Target Intermediate: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate SM->Target Major Pathway Regio Regioisomer Impurity: Ethyl 3-(5-bromo-1H-pyrazol-1-yl)butanoate SM->Regio N-alkylation at N2 Unreacted Unreacted Material: 3-Bromopyrazole SM->Unreacted Incomplete Rxn Dibromo Side Product: 3,4-Dibromopyrazole derivative SM->Dibromo Over-bromination

Fig 1. Synthesis pathway and generation of bromo-pyrazole regioisomeric impurities.

Comparative Column Analysis

Choosing the correct stationary phase dictates the success of the impurity profile. Below is an objective comparison of three distinct column chemistries for resolving the 3-bromo and 5-bromo regioisomers.

  • 5% Diphenyl / 95% Dimethyl Polysiloxane (e.g., DB-5MS, Rxi-5Sil MS): The industry standard. It separates analytes primarily by boiling point. Because the regioisomers have nearly identical boiling points, this column fails to provide baseline resolution, resulting in peak co-elution.

  • Polyethylene Glycol (PEG) (e.g., DB-WAX): A highly polar alternative. While it offers unique selectivity for polar impurities, its low maximum operating temperature (250°C) leads to excessive column bleed at the temperatures required to elute the butanoate ester, severely degrading MS sensitivity.

  • 14% Cyanopropyl-phenyl / 86% Dimethyl Polysiloxane (e.g., DB-1701): The selectivity champion. The strongly electronegative cyanopropyl groups interact with the distinct dipole moments of the 3-bromo and 5-bromo isomers (caused by the proximity of the bromine atom to the N-alkyl group). This achieves baseline resolution without sacrificing thermal stability.

Table 1: Comparative Column Performance for Regioisomer Resolution
Column PhasePolarityMax Temp (°C)Regioisomer Resolution ( Rs​ )Recommendation
5% Phenyl (DB-5MS)Non-polar325< 1.0 (Co-elution)Not recommended for isomers
PEG (DB-WAX)Highly Polar250~1.2 (Partial)High bleed limits MS sensitivity
14% Cyanopropyl (DB-1701)Mid-polar280> 1.5 (Baseline) Optimal for regioisomers
Table 2: Key MS Fragmentation Ions for Impurity Identification
CompoundMolecular Ion (M+•)Base PeakCharacteristic Losses / Fragments
Target (3-bromo) m/z 260 / 262 (1:1)m/z 173 / 175[M - C₄H₈O₂]⁺ (Loss of ester side chain)
Regioisomer (5-bromo) m/z 260 / 262 (1:1)m/z 173 / 175Identical to target; requires GC separation
Unreacted 3-Bromopyrazole m/z 146 / 148 (1:1)m/z 146 / 148[M - HCN]⁺ (m/z 119 / 121)
3,4-Dibromo Impurity m/z 338 / 340 / 342 (1:2:1)m/z 251 / 253 / 255Bromine migration [C₂NBr₂]⁺•
Experimental Protocol: Self-Validating GC-MS Workflow

To ensure trustworthiness and reproducibility, the following protocol incorporates a System Suitability Test (SST) and an internal standard (IS) to create a self-validating analytical system.

GCMSWorkflow Prep 1. Sample Prep Dilute to 1 mg/mL + IS Inject 2. GC Injection Split 50:1, 250°C Prep->Inject Sep 3. Separation DB-1701 Mid-Polar Column Inject->Sep Ion 4. EI Ionization 70 eV, 230°C Source Sep->Ion Detect 5. MS Detection SCAN/SIM Mode Ion->Detect Data 6. Data Analysis Extracted Ion Chromatograms Detect->Data

Fig 2. Step-by-step GC-MS analytical workflow for resolving pyrazole impurities.

Step 1: Sample Preparation
  • Diluent: Anhydrous Ethyl acetate (moisture must be excluded to prevent ester hydrolysis in the hot GC inlet).

  • Internal Standard (IS): Decafluorobiphenyl (10 µg/mL). This validates injection reproducibility and normalizes MS detector drift.

  • Sample Concentration: 1.0 mg/mL of the API intermediate.

Step 2: GC Parameters
  • Column: Agilent J&W DB-1701 (30 m × 0.25 mm, 0.25 µm) or equivalent mid-polarity phase.

  • Carrier Gas: Helium, constant flow at 1.0 mL/min.

  • Injection: 1 µL, Split ratio 50:1, Inlet temperature 250°C.

  • Oven Program: 100°C (hold 1 min) ramp 15°C/min to 200°C ramp 5°C/min to 260°C (hold 5 min).

Step 3: MS Parameters
  • Ionization: Electron Ionization (EI) at 70 eV.

  • Temperatures: Source at 230°C; Quadrupole at 150°C.

  • Acquisition Mode: Synchronous SIM/SCAN. Use SCAN range 40–400 m/z for identifying unknown side-reactions; use SIM mode targeting m/z 260, 262, 173, and 175 for high-sensitivity quantification of the regioisomers.

Step 4: System Suitability Testing (SST) & Data Interpretation
  • Blank Injection: Inject the diluent + IS to confirm zero carryover from previous runs.

  • Resolution Verification: Inject an SST mixture containing 1% of the 5-bromo regioisomer spiked into the target standard. Acceptance criteria: The resolution ( Rs​ ) between the 3-bromo and 5-bromo peaks must be 1.5.

  • Isotopic Profiling: Confirm the presence of a single bromine atom by verifying the 1:1 abundance ratio of the M and M+2 peaks (m/z 260 and 262). Over-brominated impurities will distinctly display a 1:2:1 ratio (m/z 338/340/342).

References
  • Frizzo, C. P., et al. "Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry." IntechOpen, 2018. URL:[Link]

Sources

Comparative

Unlocking Pyrazole Functionalization: A Comparative Guide to Leaving Group Efficacy in Bromopyrazoles

For researchers and drug development professionals, the pyrazole core is a privileged scaffold, ubiquitous in blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. Late-stage functionalizat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the pyrazole core is a privileged scaffold, ubiquitous in blockbuster therapeutics ranging from kinase inhibitors to anti-inflammatory agents. Late-stage functionalization of this heterocycle heavily relies on transition-metal-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling). However, the efficacy of the halogen leaving group in these reactions is not solely determined by bond dissociation energies; it is intricately dictated by the electronic microenvironment of the pyrazole ring and the coordination state of its nitrogen atoms.

This guide provides an objective, data-supported comparison of leaving group efficacy in bromopyrazole derivatives, exploring positional reactivity, halogen comparisons, and the critical role of protecting group strategies.

Positional Efficacy: The C3 vs. C4 vs. C5 Conundrum

The pyrazole ring is electronically asymmetric. The two adjacent nitrogen atoms exert distinct inductive and mesomeric effects across the carbon backbone, fundamentally altering the electron density at the C3, C4, and C5 positions. This asymmetry directly impacts the rate of oxidative addition—the rate-limiting step in most palladium-catalyzed cross-couplings.

  • The C5 Position (Most Reactive): Situated directly adjacent to the N-protected heteroatom, the C5 carbon is highly electron-deficient due to strong inductive withdrawal. This electron poverty accelerates the oxidative addition of the electron-rich Pd(0) species.

  • The C3 Position (Moderately Reactive): While still influenced by the adjacent nitrogen, the C3 position is slightly less electron-deficient than C5, making it the secondary site of attack.

  • The C4 Position (Least Reactive): The C4 carbon acts as the "enamine-like" β -carbon of the system. It is the most electron-rich position on the ring due to the +M (mesomeric) effect of the nitrogen lone pairs. Consequently, the C4–Br bond is highly resistant to oxidative addition.

This electronic hierarchy is beautifully demonstrated in the site-selective Suzuki-Miyaura coupling of N-protected 3,4,5-tribromopyrazoles. When subjected to sequential equivalents of arylboronic acids, the first cross-coupling attack occurs exclusively at position 5, followed by position 3, and finally position 4[1]. For further details on this regioselectivity, refer to1[1].

SiteSelectivity Tribromo N-Protected 3,4,5-Tribromopyrazole C5 1st Attack: C5 Position (Most Electron-Deficient) Tribromo->C5 1 eq. Ar-B(OH)2 Pd(0) Catalyst C3 2nd Attack: C3 Position (Moderate Reactivity) C5->C3 +1 eq. Ar-B(OH)2 C4 3rd Attack: C4 Position (Most Electron-Rich) C3->C4 +1 eq. Ar-B(OH)2

Logical flow of site-selective Pd-catalyzed cross-coupling in tribromopyrazoles.

Table 1: Positional Reactivity of Bromopyrazoles in Cross-Coupling
PositionElectronic NatureOxidative Addition RateTypical Reaction Temperature
C5 Highly Electron-DeficientFast (1st Attack)60 - 80 °C
C3 Moderately Electron-DeficientModerate (2nd Attack)80 - 100 °C
C4 Electron-RichSlow (3rd Attack)100 - 120 °C

Halogen Selection at C4: Bromo vs. Iodo vs. Chloro

Because the C4 position is inherently resistant to cross-coupling, selecting the optimal halogen leaving group is critical for medicinal chemistry campaigns.

While the C–I bond has a lower bond dissociation energy than the C–Br bond (making 4-iodopyrazole highly reactive toward oxidative addition), this hyper-reactivity is a double-edged sword. 4-Iodopyrazoles are highly susceptible to competitive hydrodehalogenation side reactions under standard basic Suzuki conditions, which severely diminishes the isolated yield of the desired product[2].

Conversely, the 4-bromopyrazole acts as the "Goldilocks" substrate. It requires slightly higher thermal activation or more sophisticated ligands (e.g., XPhos or SPhos) to initiate oxidative addition, but it is far less prone to dehalogenation. Consequently, 4-bromopyrazoles consistently provide higher isolated yields of the coupled product[2]. For a deep dive into this comparative utility, see2[2].

Table 2: Halogen Leaving Group Efficacy at the Pyrazole C4 Position
HalogenBond StrengthReactivity ProfilePrimary Side ReactionsOverall Synthetic Utility
Chloro HighVery LowUnreacted starting materialPoor (Requires specialized ligands)
Bromo ModerateModerate to HighMinimalExcellent (Highest isolated yields)
Iodo LowVery HighHydrodehalogenationGood (Requires careful optimization)

The Catalyst Poisoning Paradigm: Why N-Protection is Mandatory

A common pitfall in pyrazole functionalization is attempting cross-coupling on unprotected (free N–H) bromopyrazoles. The causality behind the inevitable reaction failure lies in coordination chemistry.

Under the basic conditions required for Suzuki-Miyaura coupling, the relatively acidic N–H proton is removed, generating an azolyl anion. This nitrogen-rich anion acts as a potent bidentate or bridging ligand, strongly coordinating to the Pd(II) intermediate. This forms a thermodynamically stable, catalytically inactive Pd-azolyl complex, effectively poisoning the catalyst and halting the catalytic cycle[3].

To circumvent this product inhibition, N-protection (using groups like Methyl, THP, Boc, or Vinyl) is strictly required to mask the nitrogen lone pairs and prevent catalyst sequestration. For an exhaustive mechanistic study on this inhibitory effect, review 3[3].

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate internal standards and control reactions to verify causality during execution.

Protocol A: Optimized Suzuki-Miyaura Coupling of 4-Bromopyrazole

Objective: Achieve high-yield C4 arylation while suppressing hydrodehalogenation.

  • Reagent Setup: In an oven-dried Schlenk tube, combine N-protected 4-bromopyrazole (1.0 equiv), arylboronic acid (1.5 equiv), and 1,3,5-trimethoxybenzene (0.1 equiv, as an internal NMR standard for yield tracking).

  • Catalyst & Base Addition: Add Pd(PPh3​)4​ (5 mol%) and aqueous K2​CO3​ (2.0 M, 3.0 equiv) in a solvent mixture of 1,4-Dioxane/Water (4:1 v/v). Self-Validation Step: Set up an identical parallel reaction omitting the Pd catalyst to rule out uncatalyzed background substitution.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles or vigorous Argon sparging for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.

  • Thermal Activation: Seal the tube and heat to 100 °C for 12 hours. The elevated temperature overcomes the high activation energy required for oxidative addition at the electron-rich C4 position.

  • Reaction Monitoring & Workup: Monitor via TLC or GC-MS. The absence of the des-bromo pyrazole mass peak confirms the superiority of the bromo leaving group over iodo. Extract with EtOAc, dry over MgSO4​ , and purify via flash column chromatography.

Workflow Step1 Reagent Setup 4-Bromopyrazole + Boronic Acid Step2 Catalyst & Base Add Pd(PPh3)4 & K2CO3 (aq) Step1->Step2 Step3 Degassing Argon Purge (3x) Prevents Oxidation Step2->Step3 Step4 Thermal Activation 100°C for 12h (TLC Monitored) Step3->Step4 Step5 Validation & Isolation GC-MS Check & Chromatography Step4->Step5

Self-validating experimental workflow for Suzuki-Miyaura cross-coupling.

References

  • The N-Vinyl Group as a Protection Group of the Preparation of 3(5)
  • A Comparative Guide to the Synthetic Utility of 4-Iodopyrazole and 4-Bromopyrazole Source: BenchChem URL
  • Source: National Institutes of Health (PMC)

Sources

Safety & Regulatory Compliance

Safety

Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate proper disposal procedures

As a Senior Application Scientist overseeing drug discovery workflows and laboratory operations, I emphasize that managing specialized heterocyclic building blocks requires moving beyond generic waste protocols. Ethyl 3-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug discovery workflows and laboratory operations, I emphasize that managing specialized heterocyclic building blocks requires moving beyond generic waste protocols. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate is a highly specific halogenated ester frequently utilized in medicinal chemistry. Because of its unique structural motifs, improper disposal can lead to severe facility damage, toxic emissions, and regulatory violations.

This guide provides a comprehensive, self-validating operational framework for the safe handling, segregation, and disposal of this compound, ensuring compliance from the point of generation to final thermal destruction.

Chemical Hazard Profile & Mechanistic Rationale

To safely manage chemical waste, operators must first understand the causality behind the compound's reactivity. Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate presents three distinct chemical vectors that dictate its end-of-life management:

  • The Halogen Vector (Bromine): The covalently bound bromine atom is the most critical disposal factor. During standard incineration, halogenated organics generate corrosive hydrobromic acid (HBr) gas. Therefore, this compound must be segregated into dedicated halogenated waste streams destined for specialized high-temperature incinerators equipped with alkaline acid-gas scrubbers[1].

  • The Ester Vector (Ethyl Butanoate derivative): The ester linkage is highly susceptible to nucleophilic attack. If inadvertently mixed with strong aqueous bases (e.g., sodium hydroxide used in glassware baths), the compound will undergo base-catalyzed saponification. This exothermic hydrolysis generates ethanol and 3-(3-bromo-1H-pyrazol-1-yl)butanoic acid, which can rapidly pressurize sealed waste containers.

  • The Pyrazole Vector: As a nitrogen-rich heterocycle, oxidative degradation of the pyrazole ring can generate nitrogen oxides ( NOx​ ). It must be strictly isolated from strong oxidizers (e.g., nitric acid, peroxides) in the waste accumulation area.

Waste Segregation Workflow

Proper segregation prevents dangerous chemical incompatibilities and reduces disposal costs. The strictly regulates the mixing of halogenated and non-halogenated waste[2].

WasteSegregation Start Waste Generation: Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate AqueousCheck Mixed with aqueous components? Start->AqueousCheck PhaseSep Perform Phase Separation (Extract organics) AqueousCheck->PhaseSep Yes SolventCheck Mixed with non-halogenated solvents? AqueousCheck->SolventCheck No HalogenatedStream Route to Halogenated Organic Waste Stream PhaseSep->HalogenatedStream Organic layer AqueousStream Route to Aqueous Waste Stream PhaseSep->AqueousStream Aqueous layer SolventCheck->HalogenatedStream Yes (Rule of Mixture) SolventCheck->HalogenatedStream No (Pure)

Decision matrix for the segregation and routing of brominated pyrazole ester waste streams.

Step-by-Step Operational Disposal Protocol

To guarantee trustworthiness and safety, this protocol is designed as a self-validating system . Each operational step includes a mandatory verification checkpoint to ensure chemical stability before proceeding.

Step 1: Chemical Compatibility Verification

  • Action: Before adding the brominated ester to a bulk organic waste carboy, verify the current contents of the carboy.

  • Validation Checkpoint: Extract a 1 mL aliquot from the destination waste carboy and test it with universal pH indicator paper. If the pH is <4 or >9 , do not add the ester . A highly acidic or basic environment will trigger exothermic ester hydrolysis. Route the ester to a new, neutral halogenated waste container instead.

Step 2: Halogenated Stream Routing

  • Action: Transfer the chemical into a dedicated High-Density Polyethylene (HDPE) or PTFE-lined glass container.

  • Validation Checkpoint: Visually inspect the container label. It must explicitly state "Halogenated Organic Waste." Mixing this compound into a non-halogenated stream violates [1] and creates severe emission hazards during incineration.

Step 3: Container Integrity & Sealing

  • Action: Securely cap the waste container and place it in secondary containment.

  • Validation Checkpoint: Perform a "squeeze test" or visual deformation check 15 minutes after sealing. If the HDPE container shows signs of bulging, an incompatible reaction (e.g., NOx​ generation or ethanol vapor expansion from hydrolysis) is occurring. Immediately loosen the cap, place the container back inside a ventilated fume hood, and contact Environmental Health and Safety (EHS).

Step 4: RCRA-Compliant Labeling & Handoff

  • Action: Attach a hazardous waste tag detailing the exact chemical name, concentration, and accumulation start date.

  • Validation Checkpoint: Ensure the "Toxic" and "Halogenated" checkboxes are marked. The EPA's "domestic sewage exclusion" absolutely does not apply to untreated halogenated waste; drain disposal is strictly prohibited and carries heavy fines[3].

Quantitative Data & Compatibility Summaries

To optimize laboratory logistics, refer to the following standardized data matrices when planning waste accumulation.

Table 1: Physicochemical Hazards & Waste Stream Classification

PropertyValue / CharacteristicWaste Routing Implications
Compound Class Halogenated Heterocyclic EsterMust route exclusively to Halogenated Organic Waste.
Halogen Content Contains Bromine (Br)Requires thermal destruction with acid-gas scrubbing[1].
Reactivity Susceptible to HydrolysisIsolate from strong aqueous acids and bases.
Physical State Liquid / Low-melting solidUse leak-proof HDPE or PTFE-lined primary containers.

Table 2: Chemical Incompatibility Matrix for Waste Accumulation

Interacting SubstanceMechanistic ConsequencePrevention Strategy
Strong Bases (NaOH, KOH)Exothermic saponification; ethanol generation; container pressurization.Segregate from basic aqueous glassware-cleaning waste.
Strong Oxidizers (HNO3, Peroxides)Oxidative cleavage of the pyrazole ring; generation of toxic NOx​ gas.Store in dedicated organic waste secondary containment.
Non-Halogenated Solvents Dilutes halogen concentration, increasing disposal costs per EPA rules.Keep halogenated and non-halogenated streams strictly separate.

Emergency Spill Response Workflow

In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure. Chemical waste disposal methods are heavily regulated from the point of generation to final destruction[4].

SpillResponse Spill Spill Detected: Brominated Ester Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL) Inside Fume Hood Assess->Minor Major Major Spill (> 50 mL) Outside Fume Hood Assess->Major PPE Don Heavy-Duty Nitrile PPE & Ensure Ventilation Minor->PPE Evacuate Evacuate Area & Contact EHS Major->Evacuate Absorb Apply Inert Absorbent (e.g., Vermiculite) PPE->Absorb Dispose Seal in Compatible Container as Solid Halogenated Waste Absorb->Dispose

Step-by-step emergency spill response workflow for halogenated pyrazole derivatives.

Spill Response Self-Validation: After applying an inert absorbent (like vermiculite) to a minor spill, verify that the surface is completely dry and leaves no oily residue. If residue remains, perform a secondary wipe-down with a compatible solvent (e.g., a small amount of isopropanol) and dispose of the contaminated wipes in the solid halogenated waste bin.

References

  • US Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov. Available at:[Link]

  • Electronic Code of Federal Regulations (eCFR). "Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32." eCFR.gov. Available at:[Link]

  • Environmental Marketing Services. "Disposal of Chemicals in the Laboratory." EMSLLCUSA.com. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

Comprehensive Safety and Operational Guide: Handling Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate As a Senior Application Scientist, I have developed this authoritative guide to provide researchers, synthetic chemists, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate

As a Senior Application Scientist, I have developed this authoritative guide to provide researchers, synthetic chemists, and drug development professionals with a self-validating system for handling Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate .

This compound is a highly valuable halogenated heterocyclic ester, frequently utilized as a synthetic intermediate in medicinal chemistry for metal-catalyzed cross-coupling reactions at the bromine site [1]. However, its specific molecular architecture demands rigorous safety protocols. This guide moves beyond standard Safety Data Sheet (SDS) boilerplate to explain the causality behind our operational and Personal Protective Equipment (PPE) choices.

Hazard Causality & Risk Assessment

To handle this compound safely, one must understand how its structural components dictate its hazard profile[1]:

  • The Bromo-Pyrazole Moiety: The inclusion of a bromine atom at the 3-position of the pyrazole ring significantly increases the molecule's lipophilicity. This allows the compound to penetrate standard, thin-gauge glove materials (like latex) much faster than non-halogenated analogs.

  • The Ethyl Butanoate Backbone: The ester linkage acts as an organic solvent carrier. If spilled on the skin, it can accelerate dermal absorption, leading to localized dermatitis or systemic toxicity (H315: Causes skin irritation; H302: Harmful if swallowed) [1].

  • Volatility and Aerosolization: While the ester has a moderate boiling point, mechanical agitation, rotary evaporation, or transfer under inert gas can generate aerosols, posing a severe risk of respiratory tract irritation (H335) [1].

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for halogenated heterocyclic esters. The table below outlines the mandatory protective matrix, engineered specifically to mitigate the lipophilic and corrosive risks of this compound.

PPE CategorySpecification RequiredScientific RationaleReplacement Frequency
Hand Protection Primary: Nitrile gloves (≥ 8 mil thickness).Secondary (Concentrates): Double-glove with Neoprene outer layer.Halogenated organics rapidly degrade latex and thin nitrile. Neoprene offers superior resistance to ester-based permeation.Immediately upon contamination, or every 2 hours of continuous handling.
Eye Protection ANSI Z87.1 certified chemical splash goggles. (Face shield required if handling >100 mL).Protects against micro-aerosolization and accidental splashes during solvent dissolution (e.g., in THF/DMF).Inspect before each use; replace if scratched or clouded.
Body Protection Flame-Resistant (FR) lab coat (e.g., Nomex) with knit cuffs. Full-length pants and closed-toe leather shoes.Knit cuffs prevent wrist exposure. FR material is required as the compound is often dissolved in highly flammable solvents during synthesis.Launder weekly via specialized lab service; replace immediately if contaminated.
Respiratory Certified Chemical Fume Hood (Face velocity: 80–120 fpm).Captures volatile ester vapors and prevents inhalation of aerosolized pyrazole derivatives.Annual certification required. Check flow monitor prior to every use.

Operational Plan: Step-by-Step Handling Protocol

The following methodology ensures a closed-loop, self-validating system for transferring and reacting Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate.

Phase 1: Pre-Operational Setup

  • Verify fume hood face velocity is within the 80–120 fpm safety threshold.

  • Clear the workspace of incompatible materials, specifically strong oxidizing agents and strong bases, which can cause uncontrolled hydrolysis of the ester group.

  • Don all PPE as outlined in the matrix above.

Phase 2: Material Transfer

  • Place the reagent bottle inside the secondary containment tray within the fume hood.

  • Use a static-free, grounded stainless steel or PTFE spatula if the compound is in a semi-solid state, or a glass gas-tight syringe if it is a liquid.

  • Weigh the material in a closed, tared vial to prevent vapor escape into the ambient laboratory environment.

Phase 3: Reaction Setup

  • Transfer the sealed vial to the reaction flask (e.g., a flame-dried round-bottom flask under argon or nitrogen).

  • Introduce the reaction solvent (typically anhydrous THF or DMF) via a syringe through a rubber septum to dissolve the pyrazole derivative.

  • Maintain continuous inert atmosphere sweeping to prevent moisture from hydrolyzing the butanoate ester.

Phase 4: Post-Operation Decontamination

  • Rinse all spatulas, syringes, and glassware with a compatible solvent (e.g., acetone) directly into a designated halogenated waste container.

  • Doff outer gloves inside the fume hood and dispose of them in solid hazardous waste. Wash hands thoroughly with soap and water.

Workflow Visualization: PPE & Handling

Handling_Workflow Start 1. Fume Hood Verification Gloves 2. Don Nitrile Gloves (>8 mil thickness) Start->Gloves Eyes 3. ANSI Z87.1 Safety Goggles Gloves->Eyes Coat 4. FR Lab Coat & Closed-Toe Shoes Eyes->Coat Transfer 5. Transfer Chemical (Avoid Static) Coat->Transfer Decon 6. Decontaminate & Dispose Gloves Transfer->Decon

Caption: Sequential PPE donning and operational workflow for handling halogenated pyrazole esters.

Spill Response & Waste Disposal Plan

Because this compound contains both a halogen (bromine) and a nitrogen-rich heterocycle (pyrazole), it poses specific environmental toxicity risks and must be segregated rigorously from non-halogenated waste streams [2].

Immediate Spill Response Protocol:

  • Assess: Determine if the spill is minor (< 50 mL, contained in the hood) or major (> 50 mL, or outside the hood).

  • Evacuate (If Major): If the spill is major, immediately evacuate the laboratory, close the doors, and contact Environmental Health and Safety (EHS).

  • Contain (If Minor): For minor spills inside the hood, cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible absorbents like sawdust.

  • Neutralize & Collect: Carefully sweep the saturated absorbent using a non-sparking tool.

  • Dispose: Place the absorbed material into a rigid, leak-proof container labeled explicitly as "Hazardous Solid Waste: Halogenated Organics."

Workflow Visualization: Spill Response

Spill_Response Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill (< 50 mL, in hood) Assess->Minor Low Risk Major Major Spill (> 50 mL or outside) Assess->Major High Risk Absorb Apply Inert Absorbent (Vermiculite/Sand) Minor->Absorb Evacuate Evacuate Lab & Call EHS Major->Evacuate Dispose Collect as Halogenated Solid Waste Absorb->Dispose

Caption: Decision matrix and response protocol for halogenated pyrazole ester spills.

Routine Waste Disposal:

  • Liquid Waste: All solvent mixtures containing Ethyl 3-(3-bromo-1H-pyrazol-1-yl)butanoate must be disposed of in designated Halogenated Organic Waste carboys. Mixing this with non-halogenated waste can cause dangerous exothermic reactions or regulatory fines.

  • Solid Waste: Contaminated gloves, septa, and wipes must be placed in a sealed poly-bag before being deposited in the solid hazardous waste bin.

References

  • National Center for Biotechnology Information (NIH). "3-bromo-1H-pyrazole | C3H3BrN2 | CID 1201443 - PubChem" PubChem Database. Available at:[Link]

  • NextSDS. "ethyl 2-(4-bromo-1H-pyrazol-1-yl)butanoate — Chemical Substance Information" NextSDS Database. Available at:[Link]

© Copyright 2026 BenchChem. All Rights Reserved.